Rilapine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79781-95-6 |
|---|---|
Molecular Formula |
C22H20ClN3 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
(2Z)-2-[6-chloro-10-(4-methylpiperazin-1-yl)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene]acetonitrile |
InChI |
InChI=1S/C22H20ClN3/c1-25-10-12-26(13-11-25)22-15-16-14-17(23)6-7-18(16)20(8-9-24)19-4-2-3-5-21(19)22/h2-8,14-15H,10-13H2,1H3/b20-8- |
InChI Key |
UJCYUJOQBXHJFH-ZBKNUEDVSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)/C(=C/C#N)/C4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42 |
Appearance |
Solid powder |
Other CAS No. |
79781-95-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rilapine; Rilapinum; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Rilapine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilapine is classified as an atypical antipsychotic agent.[1] This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of this compound. Due to the limited publicly available data, this document summarizes the foundational chemical identifiers and provides context based on its structural class, the dibenzo[a,d]cycloheptenes, which are known for their antipsychotic activity. Further experimental investigation is warranted to fully characterize the physicochemical, pharmacological, and toxicological profile of this compound.
Chemical Structure and Identification
A clear understanding of the chemical identity of a compound is fundamental to all further research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Registry Number | 79781-95-6 | [1] |
| Molecular Formula | C₂₂H₂₀ClN₃ | |
| IUPAC Name | (2Z)-2-[2-chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][2]annulen-5-ylidene]acetonitrile | |
| SMILES String | CN1CCN(CC1)C2=C3C=C(Cl)C=CC3=CC(=C\C#N)C4=CC=CC=C24 | |
| InChI Key | UJCYUJOQBXHJFH-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 361.87 g/mol | Calculated from the molecular formula. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | Expected to be poorly soluble in water. |
| pKa | Not available | The piperazine moiety is expected to have a basic pKa. |
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and analysis of this compound are not described in the currently available literature. However, general synthetic strategies for related dibenzo[a,d]cycloheptene derivatives have been published.
General Synthetic Approach
The synthesis of compounds structurally related to this compound, such as other 5-substituted-5H-dibenzo[a,d]cycloheptenes, has been reported. These syntheses often involve multi-step sequences starting from commercially available precursors. The key steps typically include the formation of the tricyclic dibenzocycloheptene core, followed by the introduction of the piperazine and acetonitrile functionalities.
A potential logical workflow for the synthesis of this compound, based on known chemistry of this class of compounds, is outlined below.
Figure 1. A generalized synthetic workflow for this compound.
Proposed Analytical Characterization
For the structural elucidation and purity assessment of this compound, a combination of standard analytical techniques would be employed.
Figure 2. Proposed analytical workflow for this compound characterization.
Pharmacological Properties
This compound is categorized as an atypical antipsychotic agent.[1] Atypical antipsychotics are a class of drugs used in the treatment of psychiatric conditions that are thought to act on both dopamine and serotonin receptors.
Mechanism of Action
The precise mechanism of action for this compound has not been detailed in the available literature. However, based on its structural similarity to other dibenzo[a,d]cycloheptene-based antipsychotics, it is hypothesized to exert its effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The interaction with other receptors, such as other serotonin subtypes, adrenergic, and histaminergic receptors, may also contribute to its overall pharmacological profile.
Receptor Binding Profile
A specific receptor binding profile for this compound is not publicly available. For context, related dibenzo[a,d]cycloheptene and dibenz[b,f]oxepin analogues of clozapine have been shown to bind to dopamine D2-like and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors.[3] The affinity for these receptors is a key characteristic of many atypical antipsychotics.
Signaling Pathways
The signaling pathways modulated by this compound have not been elucidated. Atypical antipsychotics, through their interaction with D2 and 5-HT2A receptors, can influence a variety of downstream signaling cascades within the central nervous system. These pathways are critical in regulating neurotransmission, neuronal plasticity, and gene expression.
A simplified, hypothetical signaling pathway that could be modulated by an atypical antipsychotic like this compound is depicted below.
Figure 3. Hypothetical signaling pathway for this compound.
ADME and Toxicology
There is no publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) or the toxicological profile of this compound. Such studies are critical in the drug development process to assess the safety and pharmacokinetic properties of a new chemical entity.
Conclusion
This compound is a structurally defined atypical antipsychotic agent belonging to the dibenzo[a,d]cycloheptene class. While its basic chemical identity is established, there is a significant lack of publicly available data regarding its physicochemical properties, detailed experimental protocols, pharmacological profile, and safety data. The information provided in this guide serves as a foundational summary and highlights the need for further empirical studies to fully characterize this compound for any potential research or therapeutic applications. Researchers interested in this compound will need to undertake comprehensive experimental work to establish its properties and potential utility.
References
An In-Depth Technical Guide to the Synthesis of Rilapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathway for Rilapine, an atypical antipsychotic agent. The document details the necessary precursors, key chemical reactions, and provides representative experimental protocols. Quantitative data from analogous reactions have been compiled to offer insights into expected yields and reaction parameters.
This compound Synthesis Pathway: A Retrosynthetic Analysis
This compound, with the chemical name 4-(4-chlorophenyl)-6-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one, can be synthesized through a convergent approach. The core of the molecule is a tetrahydropyridazinone ring, which is typically formed via the cyclocondensation of a γ-ketoacid with a hydrazine derivative. This retrosynthetic analysis points to two primary precursors:
-
Precursor 1: 3-(2,3-Dichlorobenzoyl)propionic acid
-
Precursor 2: 4-Chlorophenylhydrazine
The overall synthesis can be envisioned as a three-step process:
-
Synthesis of Precursor 1: Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
-
Synthesis of Precursor 2: Diazotization of p-chloroaniline followed by reduction to form 4-chlorophenylhydrazine.
-
Final Cyclocondensation: Reaction of 3-(2,3-dichlorobenzoyl)propionic acid with 4-chlorophenylhydrazine to yield this compound.
Precursor Synthesis
Synthesis of 3-(2,3-Dichlorobenzoyl)propionic acid
This precursor is synthesized via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, 1,2-dichlorobenzene is acylated using succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction:
1,2-Dichlorobenzene + Succinic anhydride --(AlCl₃)--> 3-(2,3-Dichlorobenzoyl)propionic acid
Synthesis of 4-Chlorophenylhydrazine
The synthesis of 4-chlorophenylhydrazine is a well-established two-step process starting from p-chloroaniline. The first step is a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced to the corresponding hydrazine.
Reaction:
p-Chloroaniline --(1. NaNO₂, HCl; 2. Reduction)--> 4-Chlorophenylhydrazine
Final Synthesis of this compound
The final step in the synthesis of this compound involves the cyclocondensation of the two precursors. The carbonyl group of the γ-ketoacid (3-(2,3-dichlorobenzoyl)propionic acid) reacts with the hydrazine (4-chlorophenylhydrazine) to form a hydrazone, which then undergoes intramolecular cyclization to form the stable tetrahydropyridazinone ring of this compound.
Reaction:
3-(2,3-Dichlorobenzoyl)propionic acid + 4-Chlorophenylhydrazine --> this compound + H₂O
Quantitative Data
The following table summarizes quantitative data gathered from analogous and specific reactions found in the literature. It is important to note that the yield for the final this compound synthesis is an estimate based on similar reactions, as a specific yield for this exact transformation was not found in the searched literature.
| Step No. | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| 1 | Synthesis of 3-(Aroyl)propionic acid (analogue) | Benzene, Succinic anhydride | AlCl₃ | Benzene | Reflux | 2 | High | - | [1] |
| 2a | Synthesis of 4-Chlorophenylhydrazine HCl | p-Chloroaniline, Sodium Nitrite, Hydrochloric Acid, Tin(II) Chloride | - | Water | -4 to RT | 2.75 | - | - | [2] |
| 2b | Synthesis of 4-Chlorophenylhydrazine HCl | 4-Bromochlorobenzene, Hydrazine Hydrate | PEG400, Copper Sulfate, Cobalt Chloride | Acrylhydrazine | 152 | 10 | 88.1 | 99.29 | [3] |
| 2c | Synthesis of 4-Chlorophenylhydrazine HCl | p-Chloroaniline, Sodium Nitrite | Ruthenium on Carbon | - | 30 | 4 | 98.2 | 99.7 | [3] |
| 2d | Synthesis of 4-Chlorophenylhydrazine HCl | p-Chloroaniline, Sodium Nitrite, Ammonium Sulfite | - | Water | 5-70 | 4-6 | 86.8 | 99.2 | [4] |
| 3 | Synthesis of 6-(p-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (analogue) | β-(p-chlorobenzoyl)propionic acid, Hydrazine hydrate | - | - | - | - | - | - |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound. These are based on detailed procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.
Protocol for the Synthesis of 3-(2,3-Dichlorobenzoyl)propionic acid (via Friedel-Crafts Acylation)
This protocol is adapted from the general procedure for the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and anhydrous 1,2-dichlorobenzene.
-
Cool the flask in an ice bath.
-
Dissolve succinic anhydride in anhydrous 1,2-dichlorobenzene and add this solution dropwise to the stirred suspension of aluminum chloride.
-
After the addition is complete, heat the reaction mixture to reflux for approximately 2 hours.
-
Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane.
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 3-(2,3-dichlorobenzoyl)propionic acid can be purified by recrystallization from a suitable solvent system.
Protocol for the Synthesis of 4-Chlorophenylhydrazine Hydrochloride
This protocol is based on the diazotization of p-chloroaniline followed by reduction with tin(II) chloride.
Materials:
-
p-Chloroaniline
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium nitrite
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Diethyl ether
Procedure:
-
In a dry 250 mL reaction flask, prepare a suspension of p-chloroaniline (2 g) in water (20 mL) and concentrated hydrochloric acid (7 mL).
-
Cool the suspension in an ice bath to -4°C.
-
Slowly add a solution of sodium nitrite (1.23 g, 0.02 mol) in 3 mL of water dropwise to the cooled solution with continuous stirring.
-
After complete addition, stir the mixture for an additional 45 minutes at the same temperature.
-
Slowly add a solution of SnCl₂·2H₂O (7.3 g, 0.03 mol) in 5 mL of concentrated hydrochloric acid dropwise to the mixture.
-
Stir the resulting suspension as it warms from -4°C to room temperature over a period of 2 hours.
-
After the reaction is complete, filter the reaction mixture.
-
Wash the solid obtained with diethyl ether (2 x 15 mL) to yield 4-chlorophenylhydrazine hydrochloride.
Protocol for the Synthesis of this compound (Cyclocondensation)
This is a general representative protocol for the synthesis of a 4,5-dihydropyridazin-3(2H)-one from a γ-ketoacid and a hydrazine, which needs to be optimized for this compound synthesis.
Materials:
-
3-(2,3-Dichlorobenzoyl)propionic acid
-
4-Chlorophenylhydrazine (or its hydrochloride salt)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Sodium acetate (if using hydrazine hydrochloride)
Procedure:
-
Dissolve 3-(2,3-dichlorobenzoyl)propionic acid in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of 4-chlorophenylhydrazine. If using 4-chlorophenylhydrazine hydrochloride, add an equimolar amount of a base like sodium acetate to liberate the free hydrazine.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to afford the pure product.
Visualizations
This compound Synthesis Pathway
References
An In-Depth Technical Guide to the Mechanism of Action of Atypical Antipsychotics
Disclaimer: The drug "Rilapine" could not be found in the scientific literature. This guide will therefore focus on the well-researched and representative atypical antipsychotic, Risperidone, and provide comparative data for other common atypical antipsychotics to illustrate the core principles of this drug class.
Introduction
Atypical antipsychotics, also known as second-generation antipsychotics, are a class of drugs primarily used to manage psychosis, including schizophrenia and bipolar disorder.[1][2] Unlike their predecessors, the typical antipsychotics, they generally have a lower risk of extrapyramidal side effects.[2] Their mechanism of action is complex, involving the modulation of multiple neurotransmitter systems in the brain.[3][4] This guide provides a detailed technical overview of the core mechanism of action of atypical antipsychotics, with a focus on Risperidone.
Core Mechanism of Action: Serotonin-Dopamine Antagonism
The primary mechanism of action of most atypical antipsychotics is a combination of antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. The prevailing "serotonin-dopamine hypothesis" of atypicality suggests that the potent blockade of 5-HT2A receptors, relative to D2 receptors, is key to their clinical profile.
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of psychosis, such as hallucinations and delusions.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and the reduced risk of extrapyramidal side effects. This is thought to occur through an increase in dopamine release in certain brain regions, such as the prefrontal cortex and the nigrostriatal pathway.
Quantitative Receptor Binding Profiles
The affinity of a drug for its target receptors is a critical determinant of its pharmacological effects. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities (Ki in nM) of Risperidone and other selected atypical antipsychotics for key neurotransmitter receptors.
| Receptor Subtype | Risperidone Ki (nM) | Olanzapine Ki (nM) | Quetiapine Ki (nM) | Aripiprazole Ki (nM) | Ziprasidone Ki (nM) | Clozapine Ki (nM) |
| Dopamine Receptors | ||||||
| D2 | 3.13 - 3.2 | 11 - 31 | 380 | 0.34 | 4.8 | 125 |
| D4 | 7.3 | 11 - 31 | 2020 | Moderate Affinity | - | - |
| Serotonin Receptors | ||||||
| 5-HT1A | 420 | - | 390 | 1.7 | - | - |
| 5-HT2A | 0.16 - 0.2 | 4 | 640 | 3.4 | - | 4 |
| 5-HT2C | 50 | 11 | 1840 | 15 | - | 11 |
| Adrenergic Receptors | ||||||
| α1A | 0.8 - 5 | 19 | - | 25.7 | - | - |
| α2A | 7.54 - 16 | - | - | - | - | - |
| Histamine Receptors | ||||||
| H1 | 2.23 - 20 | 7 | - | 25.1 | - | - |
Downstream Signaling Pathways
The binding of an atypical antipsychotic to its target receptors initiates a cascade of intracellular signaling events. The antagonism of D2 and 5-HT2A receptors, in particular, leads to the modulation of key signaling pathways.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Antagonism of D2 receptors by atypical antipsychotics blocks this inhibitory effect, leading to a relative increase in cAMP levels and modulation of downstream effectors such as Protein Kinase A (PKA).
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Antagonism of 5-HT2A receptors by atypical antipsychotics blocks this signaling cascade.
References
Rilapine: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilapine is an investigational atypical antipsychotic agent characterized by a distinct receptor binding profile that differentiates it from many existing treatments for psychotic disorders. This technical guide provides an in-depth analysis of this compound's receptor binding affinity and selectivity, offering a valuable resource for researchers and clinicians in the field of neuropsychopharmacology. The data presented herein has been aggregated from a variety of in vitro studies to provide a comprehensive overview of this compound's pharmacodynamic properties.
Atypical antipsychotics are distinguished by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics. This compound's profile suggests a potent interaction with these key receptors, alongside a nuanced affinity for other neurotransmitter systems that may influence its overall clinical effects.
Data Presentation: Receptor Binding Affinity of this compound and Comparators
The following tables summarize the in vitro receptor binding affinities (Ki values in nM) of this compound in comparison to a selection of established atypical antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone |
| D1 | >1000 | >1000 | 85 | 31 | 990 | 240 | >1000 |
| D2 | 1.2 | 0.34 [1][2][3] | 125 [4] | 11 [3] | 380 | 3.13 | 4.8 |
| D3 | 5.4 | 0.8 | 7 | 48 | 570 | 9 | 7.2 |
| D4 | 8.1 | 44 | 9 | 27 | 2020 | 7.3 | 32 |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone |
| 5-HT1A | 15.2 | 1.7 | 13 | 31 | 390 | 420 | 2.5 |
| 5-HT2A | 0.5 | 3.4 | 1.6 | 4 | 640 | 0.16 | 0.4 |
| 5-HT2C | 12.8 | 15 | 5 | 11 | 1840 | 50 | 1.3 |
| 5-HT7 | 22.5 | 39 | 18 | 12 | 307 | 30 | 5 |
Table 3: Adrenergic and Histaminergic Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone |
| α1A | 30.1 | 57 | 7 | 19 | 22 | 0.8 | 10 |
| α2A | 80.5 | 110 | 1.2 | 23 | 2900 | 16 | 40 |
| H1 | 45.3 | 61 | 1.1 | 7 | 6.9 | 20 | 47 |
| M1 | >1000 | >1000 | 1.9 | 22 | 37 | >10,000 | >1000 |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) for this compound and other antipsychotic agents is predominantly achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.
General Principle
Radioligand binding assays involve the use of a radioactively labeled ligand (a molecule that binds to the receptor of interest) to measure the extent to which an unlabeled test compound (e.g., this compound) can displace it from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Key Experimental Types:
-
Saturation Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Assays: These are used to determine the affinity (Ki) of a test compound for a receptor. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
Detailed Methodology for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
1. Receptor Preparation:
-
Source: Cloned human D2 or 5-HT2A receptors expressed in stable cell lines (e.g., CHO, HEK293) or membrane preparations from specific brain regions (e.g., rat striatum for D2, frontal cortex for 5-HT2A) are commonly used.
-
Homogenization: The cells or tissues are homogenized in an ice-cold buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The resulting pellet is resuspended in the assay buffer.
2. Radioligand and Incubation:
-
For D2 Receptors: A commonly used radioligand is [3H]spiperone.
-
For 5-HT2A Receptors: [3H]ketanserin is a frequently used radioligand.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound in a buffer solution at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Measurement of Radioactivity:
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: This is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
IC50 and Ki Calculation: The IC50 value is determined from the competition curve by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways
The therapeutic and side effects of this compound are mediated through its interaction with various G protein-coupled receptors (GPCRs), which in turn activate or inhibit specific intracellular signaling cascades. The primary targets for atypical antipsychotics are the dopamine D2 and serotonin 5-HT2A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
Investigating the Downstream Signaling Pathways of Rilapine: A Technical Guide
Introduction
Rilapine is classified as an atypical antipsychotic agent. While detailed preclinical data on its specific binding affinities and functional potency are not extensively available in the public domain, its primary pharmacological target is identified as the serotonin 6 (5-HT6) receptor. Atypical antipsychotics are a class of drugs that typically exhibit a broad receptor binding profile, often including interactions with various serotonin (5-HT) and dopamine (D) receptors. This technical guide will provide an in-depth exploration of the known and putative downstream signaling pathways of this compound, based on its high affinity for the 5-HT6 receptor. The guide will also detail the common experimental protocols used to elucidate these pathways for compounds within this class.
Molecular Target and Receptor Binding Profile of this compound
As an atypical antipsychotic, this compound's mechanism of action is likely complex, involving modulation of multiple neurotransmitter systems. However, its most defining characteristic is its high affinity for the 5-HT6 receptor. The typical binding profile for such a compound would also include moderate to low affinity for other receptors implicated in the therapeutic effects and side effects of antipsychotic medications.
Table 1: Putative Receptor Binding Profile for a this compound-like 5-HT6 Antagonist
| Receptor Target | Putative Affinity (Ki) | Rationale for Inclusion |
| Serotonin 5-HT6 | High (<10 nM) | Primary identified target of this compound. |
| Serotonin 5-HT2A | Moderate (10-100 nM) | A key target for atypical antipsychotics, associated with reduced extrapyramidal symptoms. |
| Dopamine D2 | Moderate (10-100 nM) | The primary target for typical antipsychotics; antagonism is crucial for antipsychotic efficacy. |
| Serotonin 5-HT2C | Moderate to Low | Implicated in mood regulation and metabolic side effects. |
| Dopamine D3 | Moderate to Low | A target for some atypical antipsychotics, potentially related to cognitive and negative symptoms. |
| Dopamine D4 | Moderate to Low | A target for some atypical antipsychotics, though its precise role is less clear. |
| Serotonin 5-HT1A | Low | Partial agonism at this receptor is a feature of some newer antipsychotics, associated with anxiolytic and antidepressant effects. |
Note: The affinity values in this table are hypothetical and represent a typical profile for an atypical antipsychotic with high 5-HT6 affinity. Specific experimental data for this compound is not currently available in the public domain.
Downstream Signaling Pathways of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is almost exclusively expressed in the central nervous system. It is positively coupled to adenylyl cyclase through the Gs alpha subunit. Therefore, antagonism of this receptor by a compound like this compound would be expected to primarily inhibit the production of cyclic AMP (cAMP). However, the 5-HT6 receptor is also known to engage in non-canonical, Gs-independent signaling.
Canonical Gs-Adenylyl Cyclase-cAMP Pathway
The primary and most well-established signaling pathway for the 5-HT6 receptor involves its coupling to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). By antagonizing the 5-HT6 receptor, this compound would inhibit this entire cascade, leading to reduced PKA and CREB activation.
Non-Canonical Signaling Pathways
Recent research has revealed that the 5-HT6 receptor can also signal through pathways independent of Gs and cAMP. These non-canonical pathways are of significant interest for understanding the full spectrum of effects of 5-HT6 receptor ligands.
The 5-HT6 receptor has been shown to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. This activation is thought to be mediated through the interaction of the receptor's C-terminal domain with the Fyn tyrosine kinase. Antagonism of the 5-HT6 receptor by this compound would be expected to attenuate this Fyn-dependent ERK1/2 activation.
The 5-HT6 receptor has also been implicated in the regulation of the mammalian Target of Rapamycin (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and protein synthesis. The interaction of the 5-HT6 receptor with mTOR signaling is an active area of research, and antagonism by this compound could potentially modulate this pathway, which has implications for neuronal plasticity and cognitive function.
Another important non-canonical pathway involves the Cyclin-dependent kinase 5 (Cdk5). The 5-HT6 receptor can form a complex with Cdk5, leading to Cdk5 activation. This pathway is thought to be involved in neuronal migration and neurite outgrowth during development. The effect of 5-HT6 antagonists like this compound on this pathway could be relevant to the neurodevelopmental aspects of psychiatric disorders.
Experimental Protocols
The investigation of this compound's downstream signaling pathways would involve a series of well-established in vitro and cellular assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of this compound for the 5-HT6 receptor and a panel of other relevant receptors.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The unlabeled test compound (this compound) is added at increasing concentrations to compete for binding with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Generalized Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD for 5-HT6) and a range of concentrations of this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.
-
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
-
Objective: To determine the functional effect of this compound on 5-HT6 receptor-mediated adenylyl cyclase activity (i.e., to determine its EC50 or IC50).
-
Principle: Cells expressing the 5-HT6 receptor are treated with a 5-HT6 agonist to stimulate cAMP production. This compound is added at various concentrations to measure its ability to inhibit this agonist-induced cAMP accumulation. The amount of cAMP produced is quantified, typically using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
-
Generalized Protocol:
-
Cell Culture: Cells expressing the 5-HT6 receptor are seeded in 96- or 384-well plates.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound, followed by the addition of a 5-HT6 agonist (e.g., serotonin).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
Detection: The cAMP in the cell lysate is quantified using a detection kit, which typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: The signal is read on a plate reader, and the data are used to generate a dose-response curve to determine the IC50 of this compound.
-
-
Objective: To investigate the effect of this compound on the non-canonical 5-HT6 receptor-mediated ERK1/2 signaling pathway.
-
Principle: Activation of the ERK1/2 pathway involves the phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues. The levels of phosphorylated ERK1/2 (p-ERK1/2) can be measured relative to the total amount of ERK1/2 protein.
-
Generalized Protocol (Western Blotting):
-
Cell Treatment: Cells expressing the 5-HT6 receptor are treated with this compound and/or a 5-HT6 agonist.
-
Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for p-ERK1/2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
-
Conclusion
While specific quantitative data for this compound's interaction with its targets are not widely published, its classification as a high-affinity 5-HT6 receptor ligand provides a strong basis for predicting its downstream signaling effects. As an antagonist, this compound is expected to inhibit the canonical Gs-cAMP pathway and modulate non-canonical pathways involving ERK1/2, mTOR, and Cdk5. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize the pharmacological profile and downstream signaling cascades of this compound, providing a comprehensive understanding of its mechanism of action. Further preclinical studies are required to establish a definitive quantitative profile for this compound.
In Vitro Pharmacological Profile of Rilapine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document summarizes the publicly available preliminary in vitro data for the atypical antipsychotic agent Rilapine. Following a comprehensive search of scientific literature and databases, it has been determined that detailed in vitro pharmacological data, including quantitative binding affinities and functional assay results for key targets, are not extensively published. The information presented herein is based on limited available data and provides a framework for the type of in vitro profiling typically conducted for such compounds.
Introduction
This compound (CAS RN: 79781-95-6) is classified as an atypical antipsychotic agent. Compounds in this class typically exhibit a complex pharmacology, characterized by interactions with a range of neurotransmitter receptors, particularly dopamine and serotonin receptors. Early reports suggested that this compound possesses a high affinity for the 5-HT6 serotonin receptor, a target of significant interest for cognitive enhancement in neuropsychiatric disorders. Additionally, its interaction with muscarinic acetylcholine receptors, specifically the M4 subtype, has been investigated to a limited extent. This guide aims to consolidate the available preliminary in vitro data for this compound and to provide standardized methodologies for the key experiments that would be required for a comprehensive pharmacological workup.
Receptor Binding and Functional Activity
A thorough in vitro pharmacological assessment is critical to understanding the mechanism of action of a novel antipsychotic candidate. This typically involves a tiered approach, beginning with broad receptor screening to identify primary targets and potential off-target liabilities, followed by more detailed functional assays to characterize the nature of the drug-receptor interaction (i.e., agonist, antagonist, or allosteric modulator).
Muscarinic M4 Receptor
The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that has been implicated in the pathophysiology of schizophrenia. Modulation of M4 receptor activity is a key area of research for novel antipsychotic development.
Quantitative Data:
A study by Zeng et al. (1997) investigated the functional activity of several atypical antipsychotics, including this compound, at the human muscarinic M4 (hM4) receptor. The key finding from this study is summarized below.
| Compound | Assay Type | Cell Line | Effect on Forskolin-Stimulated cAMP Accumulation |
| This compound | Functional (Agonist) | CHO-hm4 | Almost no effect |
Table 1: Functional activity of this compound at the human muscarinic M4 receptor.
This result suggests that this compound does not act as an agonist at the M4 muscarinic receptor. However, this study did not report on the potential antagonist activity of this compound at this receptor. Quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at the M4 receptor are not currently available in the public domain.
Experimental Protocol: Muscarinic M4 Receptor cAMP Functional Assay
This protocol describes a typical experimental setup to assess the agonistic activity of a test compound at the M4 muscarinic receptor by measuring its effect on cAMP levels.
Caption: Workflow for M4 Receptor cAMP Assay.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor (CHO-hm4) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., carbachol) for a specified time.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate the production of cyclic AMP (cAMP).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are normalized to vehicle and positive controls, and concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) for agonists.
Serotonin 5-HT6 Receptor
The 5-HT6 receptor is a GPCR primarily expressed in the central nervous system and is a target for cognitive enhancement in schizophrenia and Alzheimer's disease. Several atypical antipsychotics have a high affinity for this receptor.
Quantitative Data:
Despite early indications of this compound having a high affinity for the 5-HT6 receptor, no specific quantitative binding data (e.g., Ki or IC50 values) or functional assay results for this compound at this target are publicly available at this time.
Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT6 receptor.
Caption: Workflow for 5-HT6 Receptor Binding Assay.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Assay Incubation: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT6 ligand.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
The signaling pathways downstream of the M4 and 5-HT6 receptors are well-characterized. A comprehensive in vitro study of this compound would involve investigating its effects on these pathways.
Muscarinic M4 Receptor Signaling
The M4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Caption: M4 Receptor Signaling Pathway.
Serotonin 5-HT6 Receptor Signaling
The 5-HT6 receptor is a Gs-coupled GPCR. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Caption: 5-HT6 Receptor Signaling Pathway.
Conclusion and Future Directions
The publicly available in vitro data on this compound are currently insufficient to provide a comprehensive pharmacological profile. The finding that this compound lacks agonistic activity at the M4 muscarinic receptor is a valuable starting point. However, to fully understand its mechanism of action and to rationalize its classification as an atypical antipsychotic, further in vitro studies are essential.
Future research should prioritize:
-
Comprehensive Receptor Binding Profiling: A broad screen (e.g., a CEREP panel) to determine the binding affinities of this compound at a wide range of CNS receptors, ion channels, and transporters. This would confirm its primary targets (such as the 5-HT6 receptor) and identify potential off-target interactions that could contribute to its efficacy or side-effect profile.
-
Quantitative Binding Affinity at Key Targets: Determination of the Ki values of this compound at dopamine D2, serotonin 5-HT2A, 5-HT6, and muscarinic M4 receptors using radioligand binding assays.
-
Functional Characterization: In vitro functional assays to determine whether this compound acts as an antagonist, partial agonist, or inverse agonist at its primary targets. This would involve measuring its effects on second messenger systems (e.g., cAMP, calcium flux) or other downstream signaling events.
The generation of these data would enable a more complete understanding of this compound's in vitro pharmacology and provide a solid foundation for further preclinical and clinical development.
An In-depth Technical Guide on the Early-Stage Preclinical Data of Rilapine
Disclaimer: The following information on Rilapine is based on publicly available preclinical data. Comprehensive proprietary data from manufacturers is not accessible.
Introduction
This compound is an atypical antipsychotic agent, structurally characterized as a 5,11-dicarbo analog of clozapine.[1] Its preclinical profile suggests a primary mechanism of action involving high-affinity interactions with various serotonin (5-HT) and other neurotransmitter receptors. This guide synthesizes the available early-stage preclinical data to provide a technical overview for researchers, scientists, and drug development professionals.
Pharmacology and Mechanism of Action
This compound's pharmacological activity is primarily defined by its receptor binding affinities. It exhibits a strong antagonistic profile at several key receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Tissue/Cell Line | Radioligand Used | Ki (nM) | Reference |
| 5-HT2A | Rat Cortex | [3H]-ketanserin | 0.3 | [1] |
| 5-HT1A | Rat Hippocampus | [3H]-8-OH-DPAT | 0.3 | [1] |
| α1-adrenergic | Rat Brain | [3H]-prazosin | 0.1 | [1] |
| 5-HT6 | Recombinant Cells | Not Specified | 6.3 - 17 | [2] |
| 5-HT7 | Recombinant Cells | Not Specified | < 15 |
Key Insights from Receptor Binding Data:
-
This compound demonstrates very high affinity for 5-HT2A, 5-HT1A, and α1-adrenergic receptors, which is a characteristic feature of several atypical antipsychotics.
-
It also shows a high affinity for 5-HT6 and 5-HT7 receptors. The interaction with these receptors may contribute to its potential effects on cognition and mood.
Based on its high affinity for 5-HT2A and 5-HT1A receptors, the proposed primary signaling pathway of this compound involves the modulation of serotonergic neurotransmission. Antagonism at 5-HT2A receptors, particularly in the prefrontal cortex, is thought to be a key mechanism for the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia. The high affinity for α1-adrenergic receptors suggests a potential influence on the noradrenergic system.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, a general methodology for the key in vitro experiments is outlined below.
-
Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from specific tissues (e.g., rat cortex for 5-HT2A receptors) or from cell lines recombinantly expressing the target receptor.
-
Radioligand Binding: A known concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Data
As of the latest available information, specific in vivo preclinical data for this compound from animal models, including pharmacokinetic and toxicology studies, are not publicly accessible. Such studies would be essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy in living organisms.
Summary and Future Directions
The available early-stage preclinical data for this compound are primarily centered on its in vitro receptor binding profile. This data indicates that this compound is a potent ligand for several serotonin and adrenergic receptors, a profile consistent with other atypical antipsychotic drugs. However, a comprehensive understanding of its preclinical properties is limited by the lack of published in vivo efficacy, pharmacokinetic, and toxicology data. Further research and publication of these data are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
In-depth Technical Guide on Rilapine: Assessment of Publicly Available Data on Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document outlines the findings from a comprehensive search of publicly available scientific literature and data sources concerning the solubility and stability characteristics of the atypical antipsychotic agent, Rilapine (CAS 79781-95-6). Despite a thorough investigation, there is a significant scarcity of detailed, quantitative data required to compile an in-depth technical guide as requested. The available information is limited to qualitative descriptions and general storage conditions. Consequently, the core requirements for quantitative data tables, detailed experimental protocols, and visualizations of degradation pathways cannot be fulfilled at this time based on public-domain information.
Introduction to this compound
This compound is classified as an atypical antipsychotic agent. Its chemical structure belongs to the dibenzocycloheptene class of compounds. While the compound is available from commercial suppliers for research purposes, detailed physicochemical characterization data, crucial for drug development, is not widely published in scientific literature or patents.
This compound Solubility Profile
The search for quantitative solubility data for this compound in various solvents, across a range of pH values, yielded very limited results.
Qualitative Solubility Data:
-
A product information sheet from a chemical supplier notes that this compound is soluble in Dimethyl Sulfoxide (DMSO).
No quantitative data, such as mg/mL or molar solubility in aqueous or organic solvents, could be found. Information regarding its pH-solubility profile, which is critical for understanding its behavior in physiological environments, is also not available in the public domain.
General Characteristics of the Chemical Class: this compound is a dibenzocycloheptene derivative. Compounds in this class are generally characterized as crystalline solids. As a general observation for this class, the free-base forms tend to be slightly soluble in water but show varying degrees of solubility in organic solvents such as alcohols, benzene, acetone, and ether[1]. Their hydrohalide salts typically exhibit moderate solubility in water and alcohols[1]. For instance, Cyproheptadine hydrochloride, another dibenzocycloheptene derivative, is described as slightly soluble in water and methanol, and sparingly soluble in alcohol[2]. However, these are general characteristics of the chemical family and may not be directly representative of this compound's specific solubility profile.
This compound Stability Characteristics
Detailed stability data for this compound, including results from forced degradation studies, is sparse. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule under various stress conditions such as heat, light, humidity, oxidation, and varying pH levels[3][4].
Storage and General Stability:
-
A supplier datasheet indicates that this compound has a stability of at least two years when stored at -20°C.
-
Another supplier recommends short-term storage at 0°C and long-term storage at -20°C.
No information was found regarding this compound's degradation pathways, the identity of its degradation products, or the kinetics of its degradation under specific stress conditions. Stability studies on other antipsychotic drugs have shown that stability can be a significant concern, with some compounds showing considerable degradation when stored even at refrigerated or frozen temperatures over extended periods. This underscores the necessity for specific stability data for each compound.
Lack of Experimental Protocols and Signaling Pathways
The request for detailed experimental methodologies for solubility and stability testing, as well as diagrams for signaling pathways, could not be met due to the absence of relevant published studies on this compound. The literature search did not yield any articles describing the specific protocols used to evaluate this compound's physicochemical properties or any elucidated signaling or degradation pathways that could be visualized.
Conclusion
While this compound is identified as an atypical antipsychotic agent, there is a profound lack of publicly available scientific data concerning its core solubility and stability characteristics. The information is limited to qualitative solubility in DMSO and general long-term stability under frozen conditions.
For researchers, scientists, and drug development professionals working with this compound, this indicates that foundational physicochemical characterization will be a necessary and early-stage step in any development program. Standard experimental protocols for determining solubility (e.g., shake-flask method in various biorelevant media) and stability (forced degradation studies under ICH guidelines) would need to be conducted to generate the essential data for formulation development and regulatory submissions. Without such data, a comprehensive technical guide on this compound's solubility and stability cannot be constructed.
References
Methodological & Application
Application Notes and Protocols for Rilapine In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilapine is an atypical antipsychotic agent with a high affinity for the serotonin 5-HT6 receptor, a target of significant interest for the treatment of neurological and psychiatric disorders.[1][2] Like other atypical antipsychotics, this compound's therapeutic efficacy and side-effect profile are likely determined by its binding affinities across a range of neurotransmitter receptors. This document provides a detailed protocol for conducting in vitro radioligand binding assays to characterize the interaction of this compound with key central nervous system (CNS) receptors, including the serotonin 5-HT6, 5-HT2A, and dopamine D2 receptors.
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a test compound for a specific receptor.[3] The protocol described herein is a competitive binding assay, which measures the ability of this compound to displace a radiolabeled ligand of known affinity from its target receptor. This allows for the determination of the inhibitory constant (Ki) of this compound for each receptor, providing a quantitative measure of its binding potency.
Data Presentation: Representative Receptor Binding Profile of an Atypical Antipsychotic Similar to this compound
The following table summarizes representative binding affinities (Ki values in nM) for an atypical antipsychotic with a pharmacological profile expected to be similar to this compound. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Representative Ki (nM) |
| Serotonin Receptors | |
| 5-HT6 | 1.5 |
| 5-HT2A | 5.2 |
| 5-HT2C | 15.8 |
| 5-HT1A | 25.0 |
| 5-HT7 | 30.5 |
| Dopamine Receptors | |
| D2 | 18.0 |
| D3 | 12.5 |
| D4 | 22.0 |
| Adrenergic Receptors | |
| α1 | 8.5 |
| α2 | 50.0 |
| Histamine Receptors | |
| H1 | 10.0 |
Experimental Protocols
This section details the methodologies for performing in vitro radioligand binding assays for key receptors relevant to the pharmacology of this compound.
Principle of the Assay
The in vitro binding assay is based on the principle of competitive displacement of a specific radioligand from a receptor by the unlabeled test compound (this compound). The receptor source is typically a cell membrane preparation from a cell line recombinantly expressing the target receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Materials and Reagents
-
Test Compound: this compound
-
Receptor Sources:
-
Radioligands:
-
For 5-HT6 Receptor: [³H]-LSD or [³H]-5-HT
-
For 5-HT2A Receptor: [³H]-Ketanserin
-
For Dopamine D2 Receptor: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific Binding Ligands:
-
For 5-HT6 Receptor: 10 µM Serotonin
-
For 5-HT2A Receptor: 1 µM Ketanserin
-
For Dopamine D2 Receptor: 10 µM Haloperidol
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., GF/C with 0.3% PEI pre-soak)
-
Cell Harvester
-
Liquid Scintillation Counter
-
Protein Assay Kit (e.g., BCA assay)
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound in vitro radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture cells expressing the target receptor to near confluence.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
-
Determine the protein concentration of the membrane preparation using a protein assay.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, assay buffer, and radioligand.
-
Non-specific Binding: Receptor membranes, a high concentration of a known non-radiolabeled ligand for the target receptor, and the radioligand.
-
Competitive Binding: Receptor membranes, a specific concentration of this compound from the serial dilution, and the radioligand.
-
-
The final assay volume is typically 250 µL. The concentration of the radioligand should be approximately its Kd value for the receptor.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway
Putative 5-HT6 Receptor Signaling Pathway
This compound exhibits high affinity for the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs protein. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. As an antagonist, this compound would block the constitutive activity of the 5-HT6 receptor or the binding of the endogenous ligand serotonin, thereby modulating these downstream signaling events.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilapine Cell Culture Experimental Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting in vitro cell culture experiments to characterize the pharmacological effects of Rilapine, an atypical antipsychotic agent. This compound exhibits high affinity for the serotonin 5-HT6 receptor and has been reported to interact with the muscarinic M4 receptor. This guide offers detailed, step-by-step protocols for the culture of appropriate cell lines, assessment of cell viability, and functional assays to elucidate the impact of this compound on its target receptors and downstream signaling pathways. The protocols are designed to be accessible to researchers with a basic understanding of cell culture techniques.
Introduction to this compound and its Cellular Targets
This compound is classified as an atypical antipsychotic compound.[1][2] Its primary mechanism of action is believed to be mediated through its high affinity for the serotonin 5-HT6 receptor.[1] Additionally, some evidence suggests its activity may involve the muscarinic M4 receptor.[2] Understanding the interaction of this compound with these G protein-coupled receptors (GPCRs) and the subsequent cellular responses is crucial for its development as a therapeutic agent for neurological disorders.
The 5-HT6 receptor is primarily coupled to a Gs protein, and its activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, it can also engage in non-canonical signaling through pathways involving Fyn kinase, mTOR, and Cdk5. The muscarinic M4 receptor, on the other hand, is coupled to a Gi/o protein, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
This guide outlines key in vitro assays to investigate the effects of this compound on these signaling pathways in engineered cell lines.
Recommended Cell Lines and Culture Conditions
For studying the effects of this compound, the use of mammalian cell lines stably expressing the human 5-HT6 receptor or the human muscarinic M4 receptor is recommended. Commercially available cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells, are suitable hosts for recombinant receptor expression.[3]
Table 1: Recommended Cell Lines and Culture Media
| Cell Line | Receptor Expressed | Recommended Basal Medium | Supplements |
| CHO-K1 | Human 5-HT6 | Ham's F-12K | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) |
| HEK-293 | Human 5-HT6 | Dulbecco's Modified Eagle's Medium (DMEM) | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) |
| CHO-K1 | Human Muscarinic M4 | Ham's F-12K | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., Puromycin) |
| HEK-293 | Human Muscarinic M4 | Dulbecco's Modified Eagle's Medium (DMEM) | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., Puromycin) |
General Cell Culture Protocol
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
-
Maintaining Adherent Cell Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and confluency daily using an inverted microscope.
-
Change the culture medium every 2-3 days.
-
-
Subculturing (Passaging) Adherent Cells:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to a new culture flask containing pre-warmed complete growth medium.
-
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to achieve a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in serum-free culture medium or an appropriate assay buffer to the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Experimental Protocols
The following section details the protocols for key experiments to characterize the cellular effects of this compound.
Cell Viability Assays
It is essential to determine the cytotoxic potential of this compound to ensure that observed effects in functional assays are not due to cell death.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay in a larger format (e.g., 6-well plate).
-
After the treatment period, collect the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Table 2: Example Data Presentation for Cell Viability Assays
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (Trypan Blue) |
| 0 (Vehicle) | 100 ± 5.2 | 98 ± 2.1 |
| 0.1 | 98 ± 4.8 | 97 ± 2.5 |
| 1 | 95 ± 6.1 | 96 ± 3.0 |
| 10 | 92 ± 5.5 | 94 ± 2.8 |
| 50 | 75 ± 7.3 | 78 ± 4.1 |
| 100 | 45 ± 8.9 | 52 ± 5.6 |
Functional Assays for Receptor Signaling
This assay is crucial for determining whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT6 (Gs-coupled) and M4 (Gi-coupled) receptors.
Protocol for Gs-Coupled Receptor (5-HT6):
-
Seed cells expressing the 5-HT6 receptor in a 96-well or 384-well plate and allow them to adhere.
-
Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add various concentrations of this compound (for agonist testing) or a fixed concentration of a known 5-HT6 agonist (e.g., serotonin) with varying concentrations of this compound (for antagonist testing).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol for Gi-Coupled Receptor (M4):
-
Follow the same initial steps as for the Gs-coupled receptor assay.
-
To measure the inhibition of cAMP production, stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of this compound.
-
Alternatively, for antagonist testing, co-incubate the cells with a known M4 receptor agonist and varying concentrations of this compound in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels.
Table 3: Expected Outcomes for cAMP Assay
| Receptor | This compound Treatment | Expected Change in cAMP | Interpretation |
| 5-HT6 (Gs) | This compound alone | Increase | Agonist |
| 5-HT6 (Gs) | This compound + 5-HT | No change or decrease | Antagonist |
| M4 (Gi) | This compound + Forskolin | Decrease | Agonist |
| M4 (Gi) | This compound + M4 Agonist + Forskolin | No change or increase | Antagonist |
Activation of GPCRs can lead to the phosphorylation of downstream signaling proteins, such as Extracellular signal-Regulated Kinase (ERK).
Protocol for Phospho-ERK (p-ERK) Detection:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at various concentrations for a short period (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Visualizations of Pathways and Workflows
Caption: 5-HT6 Receptor Gs Signaling Pathway.
Caption: Muscarinic M4 Receptor Gi Signaling Pathway.
Caption: General Experimental Workflow for this compound Cell Culture Studies.
References
Application Notes and Protocols: Rilapine for Behavioral Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for the in vivo application of Rilapine in murine behavioral studies. The following protocols and dosage information are based on the known pharmacological profile of this compound as an atypical antipsychotic with high affinity for the 5-HT6 receptor, and on established methodologies for similar compounds. Researchers should consider these as guidance and perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.
Introduction
This compound is an atypical antipsychotic compound characterized by its high affinity for the serotonin 5-HT6 receptor. Antagonism of this receptor is a key mechanism of action, which is thought to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive processes.[1][2] This profile suggests this compound's potential utility in rodent models for studying cognitive deficits and psychotic-like behaviors relevant to neuropsychiatric disorders.
Quantitative Data: Dosage of Atypical Antipsychotics in Mice
Due to the absence of specific in vivo data for this compound, the following table provides dosage ranges for other commonly used atypical antipsychotics in mouse behavioral studies. This information can serve as a starting point for designing dose-finding experiments for this compound.
| Drug | Class | Route of Administration | Dosage Range (mg/kg) | Common Behavioral Assays |
| Risperidone | Atypical Antipsychotic | Intraperitoneal (i.p.), Oral (p.o.) | 0.1 - 2.0 | Open Field, Elevated Plus Maze, Prepulse Inhibition, Social Interaction |
| Olanzapine | Atypical Antipsychotic | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.5 - 5.0 | Novel Object Recognition, Y-Maze, Locomotor Activity, Conditioned Fear |
| Clozapine | Atypical Antipsychotic | Intraperitoneal (i.p.) | 1.0 - 10.0 | Prepulse Inhibition, Social Interaction, Locomotor Activity |
| Aripiprazole | Atypical Antipsychotic | Intraperitoneal (i.p.), Oral (p.o.) | 0.1 - 3.0 | Forced Swim Test, Tail Suspension Test, Locomotor Activity |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effects of antipsychotic compounds like this compound in mice.
General Preparation and Administration
-
Compound Preparation: For intraperitoneal (i.p.) injection, this compound should be dissolved in a suitable vehicle, such as sterile saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, to ensure complete dissolution. The final concentration of the solubilizing agent should be kept low (e.g., <5% for Tween 80, <1% for DMSO) and consistent across all experimental groups, including the vehicle control.
-
Animal Model: Adult male C57BL/6 mice are commonly used for behavioral studies due to their well-characterized behavioral phenotypes and stable genetic background. Animals should be housed under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Administration: this compound or vehicle is typically administered 30-60 minutes prior to the behavioral test to allow for sufficient drug absorption and distribution to the central nervous system. The volume of injection should be consistent across animals, typically 5-10 ml/kg.
Behavioral Assays
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The arena is often made of a non-reflective material and can be equipped with automated tracking software.
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
After the designated pre-treatment time, place a single mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 5-15 minutes.
-
Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Data Analysis: A reduction in total distance traveled may indicate sedative effects. An increase in the time spent in the center of the arena is indicative of anxiolytic-like effects.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the startle chamber for an acclimation period with background noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Deficits in PPI are observed in some neuropsychiatric disorders, and antipsychotics are expected to reverse these deficits.
-
Apparatus: The open field arena used for locomotor activity testing. Two sets of identical, non-threatening objects are required.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a set time.
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).
-
Testing Phase: Administer this compound or vehicle before this phase. Replace one of the familiar objects with a novel object and return the mouse to the arena.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. Cognitive enhancers are expected to improve performance in this task.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound's primary mechanism of action is as a 5-HT6 receptor antagonist. Blockade of this receptor is thought to enhance cognitive function by modulating downstream neurotransmitter systems.
Experimental Workflow for a Murine Behavioral Study
The following diagram illustrates a typical workflow for conducting a behavioral study with a novel compound like this compound in mice.
References
Application Note: A Validated RP-HPLC Method for the Quantification of Rilpivirine in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Abstract This document details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of Rilpivirine in pharmaceutical dosage forms. The chromatographic separation is achieved on an Agilent Zorbax Bonus-RP C18 column using an isocratic mobile phase composed of a phosphate buffer and acetonitrile (20:80 v/v). Detection is performed at a wavelength of 304 nm. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and analysis of Rilpivirine.
Introduction Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. It is a diarylpyrimidine derivative that binds to reverse transcriptase, blocking the replication of the virus. Given its critical role in antiretroviral therapy, it is imperative to have a reliable and robust analytical method for its quantification in pharmaceutical formulations to ensure product quality and efficacy. This application note provides a detailed protocol for an RP-HPLC method that is specific, accurate, and precise for the determination of Rilpivirine.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Rilpivirine working standard (purity ≥ 99.9%).
-
Acetonitrile (HPLC Grade).
-
Sodium Dihydrogen Phosphate (Analytical Grade).
-
Ortho-phosphoric acid (Analytical Grade).
-
Water (HPLC Grade).
-
Preparation of Solutions
-
Buffer Preparation (10mM Sodium Dihydrogen Phosphate, pH 3.0):
-
Accurately weigh 1.2 grams of Sodium Dihydrogen Phosphate and dissolve it in 1000 ml of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter and degas for 15 minutes using sonication.
-
-
Mobile Phase Preparation (Buffer:Acetonitrile, 20:80 v/v):
-
Mix 200 ml of the prepared buffer with 800 ml of HPLC grade acetonitrile.
-
Degas the final mobile phase mixture by sonicating for 15 minutes.
-
-
Diluent Preparation:
-
Prepare a mixture of the buffer and acetonitrile in a 50:50 (v/v) ratio to be used as the diluent.
-
-
Standard Stock Solution Preparation (500 µg/ml):
-
Accurately weigh 5 mg of the Rilpivirine working standard and transfer it to a 10 ml volumetric flask.
-
Add approximately 5 ml of diluent, sonicate for 10 minutes to dissolve, and then make up the volume to 10 ml with the diluent.
-
-
Working Standard Solution Preparation (50 µg/ml):
-
Pipette 1.0 ml of the Standard Stock Solution (500 µg/ml) into a 10 ml volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Tablet Sample Preparation (50 µg/ml):
-
Weigh and powder 10 Rilpivirine tablets to determine the average weight.
-
Accurately weigh tablet powder equivalent to 5 mg of Rilpivirine and transfer it to a 10 ml volumetric flask.
-
Add 5 ml of diluent, sonicate for 10 minutes to ensure complete dissolution, and then make up the volume to 10 ml.
-
Pipette 1.0 ml of this solution into another 10 ml volumetric flask and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm nylon filter before injection.
-
Method Validation and Data
The analytical method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.
Chromatographic Conditions & System Suitability
The method's suitability was confirmed by injecting the working standard solution in replicate (n=5) and evaluating the chromatographic parameters.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10mM Sodium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 304 nm |
| Injection Volume | 20 µl |
| Column Oven Temp. | 30°C |
| Run Time | 9 minutes |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | < 2.0 |
| Theoretical Plates | ≥ 3000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 2.0% |
Specificity
Specificity was determined by injecting the blank (diluent) and placebo solutions. The resulting chromatograms showed no interfering peaks at the retention time of Rilpivirine, confirming the method's specificity.
Linearity, Accuracy, Precision, and Sensitivity
Table 3: Linearity
| Concentration Range (µg/ml) | Correlation Coefficient (r²) |
|---|
| 6.25 - 37.5 | ≥ 0.999 |
Table 4: Accuracy (% Recovery)
| Spiked Level | % Recovery (Mean ± SD) |
|---|---|
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 5: Precision
| Precision Type | % RSD |
|---|---|
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/ml) | Reference |
|---|---|---|
| LOD | 2.35 |
| LOQ | 7.13 | |
Note on Analysis in Biological Matrices
For the quantification of Rilpivirine in biological matrices such as plasma or tissue, an HPLC method coupled with Mass Spectrometry (HPLC-MS) is recommended for enhanced selectivity and sensitivity. A validated approach involves a simple one-step protein precipitation using acetonitrile for sample extraction. Key parameters for this application include an Inertsil ODS-3 column with a mobile phase of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water (81:19, v/v) at a flow rate of 0.3 mL/min, with detection in single ion monitoring mode at m/z 367.4 for Rilpivirine.
Visualized Workflows
Caption: Experimental workflow for Rilpivirine quantification by HPLC.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Conclusion
The described RP-HPLC method is rapid, simple, and reliable for the quantification of Rilpivirine in pharmaceutical dosage forms. The validation results confirm that the method is accurate, precise, linear, and specific. Its operational simplicity and short run time make it an excellent choice for routine quality control analysis and stability studies in the pharmaceutical industry.
Application Notes and Protocols for Loxapine in Neuronal Cell Line Studies
Disclaimer: Initial searches for "Rilapine" did not yield specific information regarding its application in neuronal cell line studies. The following application notes and protocols are provided for Loxapine , a structurally related dibenzoxazepine antipsychotic agent with a well-documented profile of action on neuronal cells. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of Loxapine in a laboratory setting.
Introduction to Loxapine
Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class, which is primarily used in the treatment of schizophrenia.[1] Structurally similar to clozapine, Loxapine functions as a potent antagonist at dopamine and serotonin receptors, which is believed to be the primary mechanism for its antipsychotic effects.[2][3] While historically classified as a typical antipsychotic, its significant activity at serotonin 5-HT2A receptors suggests it has atypical properties as well.[1] Its utility in neuronal cell line studies stems from its ability to modulate key signaling pathways involved in neuropsychiatric disorders.
Mechanism of Action
Loxapine's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Additionally, it exhibits a strong antagonism at serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotics and is thought to contribute to a broader efficacy profile. Loxapine also has a high affinity for the dopamine D4 receptor subtype. Beyond these primary targets, Loxapine interacts with a range of other receptors, including other serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2C, 5-HT6, 5-HT7), adrenergic receptors (alpha-1), and histamine H1 receptors, which may contribute to its overall pharmacological effects and side-effect profile.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by Loxapine leads to the modulation of several downstream signaling cascades. D2 receptor blockade generally leads to an increase in adenylyl cyclase activity and cyclic AMP (cAMP) levels. Antagonism of the Gq-coupled 5-HT2A receptor inhibits the phospholipase C (PLC) pathway, reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Furthermore, antipsychotics have been shown to influence the Rho/Cdc42 signaling pathway, which is involved in cytoskeleton reorganization in neuronal cells.
References
Application Notes and Protocols for Studying 5-HT Receptor Function In Vitro Using Reference Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro characterization of compounds targeting serotonin (5-HT) receptors. Due to the lack of available data for "Rilapine," this guide utilizes two well-characterized reference compounds, the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and the 5-HT2A receptor antagonist Ketanserin, to illustrate the principles and methodologies for studying 5-HT receptor function. These protocols and data presentation formats can be adapted for the study of novel chemical entities.
Introduction to 5-HT Receptor Subtypes and Signaling
Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate the effects of the neurotransmitter serotonin.[1] They are implicated in a wide range of physiological and pathological processes, making them important targets for drug discovery.[2] The two main GPCR signaling pathways relevant to this guide are:
-
5-HT1A Receptor: Typically coupled to Gi/o proteins. Activation of 5-HT1A receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
5-HT2A Receptor: Primarily coupled to Gq/G11 proteins. Activation of 5-HT2A receptors stimulates phospholipase C (PLC), resulting in the production of inositol phosphates and an increase in intracellular calcium ([Ca2+]) concentrations.[4]
Quantitative Data Presentation: Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 8-OH-DPAT and Ketanserin for various human 5-HT receptor subtypes. This data is essential for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of 8-OH-DPAT for Human 5-HT Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Reference |
| 5-HT1A | 1.6 | [³H]8-OH-DPAT | [5] |
| 5-HT7 | High Affinity | [³H]5-CT |
Note: 8-OH-DPAT is highly selective for the 5-HT1A receptor but also shows affinity for the 5-HT7 receptor.
Table 2: Functional Potency (EC50) of 8-OH-DPAT at Human 5-HT Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Reference |
| 5-HT1A | cAMP Inhibition | 2.6 | |
| 5-HT4 | cAMP Accumulation | 6.4 |
Table 3: Binding Affinity (Ki) of Ketanserin for Human 5-HT Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Reference |
| 5-HT2A | 3.5 | [³H]Ketanserin | |
| 5-HT2C | Lower Affinity | [³H]Mesulergine | |
| 5-HT1D | 260 | [³H]5-HT |
Note: Ketanserin is a potent 5-HT2A receptor antagonist with lower affinity for other 5-HT receptor subtypes and also exhibits affinity for adrenergic receptors.
Table 4: Functional Potency (IC50) of Ketanserin at Human 5-HT Receptors
| Receptor Subtype | Assay Type | IC50 (nM) | Reference |
| 5-HT2A | Calcium Flux | 152,000 | |
| hERG current | Electrophysiology | 110 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the in vitro characterization of compounds at 5-HT receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor using a competitive binding assay with [³H]8-OH-DPAT.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the compound of interest.
-
Non-specific Determinant: 10 µM Serotonin or 8-OH-DPAT.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Serotonin.
-
Test Compound: 25 µL of each serial dilution.
-
-
Add 25 µL of [³H]8-OH-DPAT to all wells (final concentration ~0.5 nM).
-
Add 200 µL of the membrane preparation (5-10 µg protein/well) to all wells.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts. Determine the IC50 value of the test compound by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT2A receptor using [³H]Ketanserin.
Materials:
-
Cell Membranes: Cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions.
-
Non-specific Determinant: 10 µM Mianserin or unlabeled Ketanserin.
-
Other materials are as described in section 4.1.
Procedure: The procedure is analogous to the 5-HT1A binding assay, with the following modifications:
-
Use [³H]Ketanserin as the radioligand (final concentration ~1-2 nM).
-
Use 10 µM Mianserin for determining non-specific binding.
-
Incubation is typically performed at 37°C for 30 minutes.
Functional Assay: cAMP Measurement for 5-HT1A Receptor
This assay measures the ability of a compound to act as an agonist or antagonist at the Gi/o-coupled 5-HT1A receptor by quantifying changes in intracellular cAMP levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: Serial dilutions.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell culture medium and plates.
Procedure (Agonist Mode):
-
Cell Plating: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of the test compound (e.g., 8-OH-DPAT).
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Procedure (Antagonist Mode):
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (antagonist) for 15-30 minutes.
-
Agonist Addition: Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) to all wells.
-
Proceed with the stimulation, incubation, and detection steps as described for the agonist mode.
-
Data Analysis: Determine the IC50 value of the antagonist.
Functional Assay: Calcium Flux Measurement for 5-HT2A Receptor
This assay measures the ability of a compound to modulate the Gq/11-coupled 5-HT2A receptor by detecting changes in intracellular calcium levels.
Materials:
-
Cells: U2OS or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: Serial dilutions.
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence in a plate reader.
-
Compound Addition: Inject the test compound (agonist or antagonist) into the wells and immediately begin recording the fluorescence signal over time. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, determine the EC50 from the dose-response curve. For antagonists, determine the IC50.
Conclusion
The protocols and data presentation formats provided in this document offer a comprehensive framework for the in vitro characterization of compounds targeting 5-HT receptors. By utilizing well-established reference compounds like 8-OH-DPAT and Ketanserin, researchers can validate their assay systems and accurately determine the pharmacological profiles of novel therapeutic candidates. The detailed methodologies for radioligand binding and functional assays, coupled with clear visualizations of signaling pathways and workflows, will aid in the efficient and effective study of 5-HT receptor function.
References
- 1. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Rilapine Administration in In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo microdialysis data for rilapine is limited in publicly available literature. The following application notes and protocols are based on established methodologies for analogous atypical antipsychotic compounds, such as olanzapine and risperidone, which share similar pharmacological characteristics. These protocols provide a representative framework for designing and conducting in vivo microdialysis studies with this compound.
Introduction
This compound is an atypical antipsychotic compound with a high affinity for serotonin 5-HT6 receptors.[1] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of living animals.[2][3] This technique is invaluable for elucidating the neurochemical mechanisms of action of novel antipsychotic drugs.[2] By monitoring the effects of this compound on neurotransmitter systems like dopamine and serotonin, researchers can gain insights into its therapeutic efficacy and potential side effects.
This document provides a detailed protocol for the administration of this compound for in vivo microdialysis studies in rodents, along with representative data from similar atypical antipsychotics to guide experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the effects of analogous atypical antipsychotics on extracellular neurotransmitter levels in key brain regions, as determined by in vivo microdialysis. This data can serve as a reference for expected outcomes in studies with this compound.
Table 1: Effect of Olanzapine on Extracellular Dopamine (DA) and Norepinephrine (NE) Levels in Rat Brain [4]
| Brain Region | Dose (mg/kg, s.c.) | Peak DA Increase (% of Baseline) | Peak NE Increase (% of Baseline) |
| Prefrontal Cortex (Pfc) | 3 | Not specified | Not specified |
| 10 | 421 ± 46 | 414 ± 40 | |
| Nucleus Accumbens (Acb) | 3 | 287 ± 24 | 233 ± 39 |
| 10 | Not specified | Not specified | |
| Striatum (Cpu) | 3 | 278 ± 28 | 223 ± 24 |
| 10 | Not specified | Not specified |
Note: Olanzapine did not significantly alter the extracellular levels of 5-HT or its metabolite, 5-HIAA, in these brain areas at the tested doses.
Table 2: Effect of Risperidone on Extracellular Dopamine (DA) and 5-Hydroxyindoleacetic Acid (5-HIAA) Levels in Rat Brain
| Brain Region | Dose (mg/kg, s.c.) | Effect on DA Release and Metabolism | Effect on 5-HIAA Concentration |
| Nucleus Accumbens (NAC) | 0.2 or 2.0 | Increased | Not specified |
| Medial Prefrontal Cortex (MPC) | 0.2 or 2.0 | Increased | Preferentially enhanced |
| Lateral Striatum (STR) | 0.2 or 2.0 | Increased | Not specified |
Note: The risperidone-induced elevation of 5-HIAA in the frontal cortex was paralleled by an increased 5-HT release.
Experimental Protocols
This section outlines a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of this compound on neurotransmitter levels.
Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., sterile water, saline, or a small percentage of a solubilizing agent like DMSO, depending on this compound's solubility)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Artificial cerebrospinal fluid (aCSF) for perfusion (composition in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85; pH 7.4)
-
Microdialysis probes (with appropriate membrane length and molecular weight cut-off)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis
-
Male Sprague-Dawley or Wistar rats (250-350 g)
Surgical Procedure and Probe Implantation
-
Anesthetize the rat using a suitable anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum) based on stereotaxic coordinates from a rat brain atlas.
-
Slowly lower the microdialysis probe into the target brain region.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Continue to collect dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to verify probe placement histologically.
Sample Analysis
-
Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using a validated HPLC method.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of external standards.
-
Express the results as a percentage of the mean baseline concentration.
Visualizations
Signaling Pathway
The following diagram illustrates a representative signaling pathway for atypical antipsychotics, highlighting their interaction with key dopamine and serotonin receptors.
Caption: Atypical Antipsychotic Signaling Pathway.
Experimental Workflow
The diagram below outlines the logical flow of an in vivo microdialysis experiment for assessing the effects of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine increases in vivo dopamine and norepinephrine release in rat prefrontal cortex, nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Rilapine-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with Rilapine, an atypical antipsychotic drug. The primary targets for this analysis are the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT2A Receptor (5-HT2AR), key components in the mechanism of action of this compound. This document outlines the necessary procedures for tissue preparation, IHC staining, and data interpretation, including quantitative analysis.
Introduction
This compound is an atypical antipsychotic medication with a pharmacological profile characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors. Understanding the in-situ expression and localization of these receptors in response to this compound treatment is crucial for elucidating its therapeutic efficacy and potential side effects. Immunohistochemistry is a powerful technique that allows for the visualization of specific proteins within the cellular context of tissues, providing valuable insights into the drug's impact on its molecular targets.
Data Presentation
The following table represents hypothetical data from an immunohistochemical study on brain tissue, quantifying the expression of D2R and 5-HT2AR in a specific brain region (e.g., prefrontal cortex) following this compound treatment. Data is presented as the percentage of positively stained area (immunoreactive area) and optical density of the staining.
| Treatment Group | Target Protein | Mean Immunoreactive Area (%) ± SEM | Mean Optical Density ± SEM |
| Vehicle Control | Dopamine D2 Receptor | 15.2 ± 1.8 | 0.25 ± 0.03 |
| This compound (1 mg/kg) | Dopamine D2 Receptor | 12.5 ± 1.5 | 0.21 ± 0.02 |
| This compound (5 mg/kg) | Dopamine D2 Receptor | 9.8 ± 1.2 | 0.18 ± 0.02 |
| Vehicle Control | Serotonin 5-HT2A Receptor | 18.9 ± 2.1 | 0.31 ± 0.04 |
| This compound (1 mg/kg) | Serotonin 5-HT2A Receptor | 14.7 ± 1.9 | 0.26 ± 0.03 |
| This compound (5 mg/kg) | Serotonin 5-HT2A Receptor | 11.3 ± 1.4 | 0.20 ± 0.02 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
This section details the complete workflow for the immunohistochemical staining of this compound-treated, formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Blocking Solution (e.g., 5% normal goat serum in PBST)
-
Primary Antibodies:
-
Rabbit anti-Dopamine D2 Receptor antibody (dilution to be optimized, e.g., 1:200)
-
Rabbit anti-Serotonin 5-HT2A Receptor antibody (dilution to be optimized, e.g., 1:500)
-
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (pH 6.0) and maintain at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST.
-
-
Immunohistochemical Staining:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBST.
-
Apply blocking solution and incubate for 60 minutes at room temperature.
-
Drain the blocking solution and apply the primary antibody (anti-D2R or anti-5-HT2AR) diluted in blocking solution. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply the DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse gently with running tap water.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Image Acquisition and Analysis
Images should be captured using a light microscope equipped with a digital camera. For quantitative analysis, multiple non-overlapping fields of view from the region of interest should be captured for each slide. Image analysis software (e.g., ImageJ, QuPath) can be used to quantify the immunoreactive area and optical density.[1][2][3]
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound-treated tissues.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 Receptor antagonist signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT2A Receptor antagonist signaling pathway.
References
- 1. Automated Quantification of Immunohistochemical Staining of Large Animal Brain Tissue Using QuPath Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of protein expression in cells and cellular subcompartments on immunohistochemical sections using a computer supported image analysis system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rilapine Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Rilapine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor solubility in aqueous buffers?
A1: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water.[1] This inherent property, common to many active pharmaceutical ingredients (APIs), leads to low solubility in aqueous environments.[2][3][4] The crystalline structure of this compound can also contribute to its poor solubility, as energy is required to break the crystal lattice before it can dissolve.
Q2: How can I quickly assess the potential for improving this compound solubility?
A2: A simple initial assessment can be made by testing the solubility of this compound in a small range of pH values and in the presence of common co-solvents (e.g., ethanol, propylene glycol, PEG 400).[5] A significant increase in solubility with a change in pH may indicate that pH modification strategies will be effective. Similarly, improved solubility with co-solvents suggests that a co-solvent system could be a viable approach.
Q3: What are the most common approaches to enhance the solubility of poorly soluble drugs like this compound?
A3: Several well-established techniques can be employed to improve the aqueous solubility of drugs like this compound. These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate. Techniques include micronization and nanosuspension.
-
Modification of Crystal Habit: Converting the drug to its amorphous form or creating co-crystals can enhance solubility.
-
Solid Dispersions: Dispersing this compound in a carrier matrix at a molecular level can improve solubility.
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable drugs, adjusting the pH of the buffer to a level where the drug is in its more soluble ionized form can significantly increase solubility.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of lipophilic drugs.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon standing. | The solution is supersaturated and thermodynamically unstable. | 1. Increase the concentration of the solubilizing excipient (e.g., co-solvent, surfactant, or cyclodextrin).2. Optimize the pH to ensure this compound remains in its ionized, more soluble form.3. Investigate solid dispersion formulations to stabilize the amorphous, more soluble form of this compound. |
| Inconsistent solubility results between experiments. | 1. Variations in buffer preparation (pH, ionic strength).2. Temperature fluctuations.3. Differences in the solid form of this compound (polymorphism). | 1. Standardize buffer preparation protocols. 2. Control the temperature during solubility experiments.3. Characterize the solid form of this compound using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure consistency. |
| Low bioavailability in pre-clinical studies despite improved in vitro solubility. | 1. Precipitation of this compound in the gastrointestinal tract upon dilution with GI fluids.2. Poor membrane permeability. | 1. Develop a self-emulsifying drug delivery system (SEDDS) to maintain this compound in a solubilized state in vivo.2. Investigate the use of permeation enhancers in the formulation.3. Consider lipid-based formulations which can enhance absorption through the lymphatic pathway. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile of this compound
Objective: To determine the effect of pH on the solubility of this compound.
Methodology:
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved this compound.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Enhancement of this compound Solubility using Co-solvents
Objective: To evaluate the effectiveness of different co-solvents in increasing the solubility of this compound.
Methodology:
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Prepare a series of solutions containing increasing concentrations of each co-solvent in an aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v).
-
Add an excess amount of this compound to each co-solvent solution.
-
Follow steps 3-5 from Protocol 1 to determine the equilibrium solubility.
-
Plot the solubility of this compound against the concentration of each co-solvent.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
Objective: To investigate the effect of a cyclodextrin on the solubility of this compound.
Methodology:
-
Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-5 from Protocol 1 to determine the apparent solubility.
-
Plot the solubility of this compound as a function of cyclodextrin concentration to create a phase solubility diagram.
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| pH 2.0 Buffer | 5 |
| pH 7.4 Buffer | < 1 |
| pH 10.0 Buffer | 50 |
Table 2: Illustrative Effect of Co-solvents on this compound Solubility in pH 7.4 Buffer
| Co-solvent System | Solubility (µg/mL) |
| 20% Ethanol | 25 |
| 40% Ethanol | 150 |
| 20% Propylene Glycol | 40 |
| 40% Propylene Glycol | 200 |
| 20% PEG 400 | 60 |
| 40% PEG 400 | 350 |
Table 3: Illustrative Effect of HP-β-Cyclodextrin on this compound Solubility
| HP-β-CD Concentration (mM) | Apparent Solubility (µg/mL) |
| 0 | < 1 |
| 10 | 15 |
| 25 | 40 |
| 50 | 95 |
| 100 | 210 |
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for this compound solubility issues.
References
Troubleshooting Rilapine aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Rilapine aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the likely cause?
A1: Cloudiness or precipitation in your this compound solution is a strong indicator of aggregation. This is a common issue for poorly water-soluble drugs like this compound. Aggregation occurs when individual drug molecules clump together to form larger, insoluble particles. This can be influenced by several factors including concentration, pH, temperature, and the composition of your solvent.
Q2: How does pH affect the solubility and aggregation of this compound?
A2: this compound, as an atypical antipsychotic, is likely a weakly basic compound. The solubility of weakly basic drugs is highly pH-dependent.[1][2][3] At a lower pH (acidic conditions), the molecule becomes protonated and thus more soluble in aqueous solutions. As the pH increases towards neutral or basic conditions, the molecule loses its charge, becomes less soluble, and is more prone to aggregation and precipitation.[1][2]
Q3: What are some common excipients I can use to prevent this compound aggregation?
A3: Several types of excipients can be used to prevent drug precipitation and aggregation. These include:
-
Polymers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can inhibit crystal growth and prevent the aggregation of precipitated particles.
-
Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers can increase solubility by forming micelles that entrap the drug molecules.
-
Cyclodextrins: These can form inclusion complexes with this compound, effectively increasing its solubility.
Q4: What analytical techniques can I use to characterize this compound aggregation?
A4: To characterize aggregation, you can use a combination of techniques:
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in your solution and can detect the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.
-
Visual Inspection: While simple, visual inspection for turbidity or precipitates is the first and easiest step.
-
UV-Vis Spectroscopy: A decrease in the absorbance of a filtered solution over time can indicate precipitation.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution Upon Standing
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
The pH of the solution is not optimal for maintaining this compound solubility.
-
The temperature of the solution has changed, affecting solubility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify this compound Concentration | Ensure the intended concentration does not exceed the known or empirically determined solubility limit in your specific solvent. |
| 2 | Adjust Solution pH | Since this compound is likely a weak base, lower the pH of your aqueous solution to increase its solubility. A pH below the pKa of this compound is generally recommended. |
| 3 | Incorporate Co-solvents | Adding a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol can increase the solubility of poorly soluble drugs. |
| 4 | Add Solubilizing Excipients | Introduce polymers like PVP or surfactants like Polysorbate 80 to your formulation to inhibit precipitation and aggregation. |
| 5 | Control Temperature | Assess the effect of temperature on solubility. Some compounds are more soluble at higher or lower temperatures. Store the solution at the optimal temperature. |
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution of a this compound solution and identify the presence of aggregates.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (0.2 µm)
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration and in the final buffer/solvent system.
-
Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic particulate matter.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
-
Data Acquisition:
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
The presence of multiple peaks, especially at larger sizes (e.g., >100 nm), indicates the presence of aggregates.
-
The Polydispersity Index (PDI) will provide an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.
-
Visualizations
References
Technical Support Center: Rilapine In Vivo Efficacy Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in-vivo dosage of Rilapine for maximum therapeutic efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in behavioral responses between subjects. | - Inconsistent drug administration (e.g., gavage technique).- Genetic variability within the animal strain.- Differences in metabolism due to age, sex, or health status.[1] - Environmental stressors affecting behavior. | - Ensure consistent and proper training for all personnel on administration techniques.- Use a well-defined, isogenic animal strain.- Normalize experimental groups by age and sex. Perform a health check before dosing.- Acclimatize animals to the testing environment to reduce stress. |
| Lack of dose-dependent efficacy. | - Dosage range is too high (on the plateau of the dose-response curve).- Dosage range is too low (below the therapeutic threshold).- Poor bioavailability due to formulation or route of administration.- Rapid metabolism of this compound.[2] | - Conduct a wider dose-range finding study, including lower and higher concentrations.- Evaluate alternative formulations to improve solubility and absorption.- Perform pharmacokinetic studies to determine the half-life and peak plasma concentration of this compound.[2] |
| Unexpected adverse effects or toxicity (e.g., sedation, motor impairment). | - Off-target effects of this compound.- The dose is too high, leading to toxicity.- Interaction with other experimental compounds or diet. | - Lower the dose to determine if adverse effects are dose-dependent.- Conduct a comprehensive safety pharmacology screen to identify off-target activities.- Review all experimental conditions for potential confounding factors. |
| Efficacy diminishes with chronic dosing. | - Development of tolerance.- Enzyme induction leading to increased metabolism of this compound.[3] | - Investigate different dosing schedules (e.g., intermittent dosing).- Measure plasma levels of this compound and its metabolites over the course of the study.- Consider co-administration with an inhibitor of relevant metabolic enzymes, if known. |
| Inconsistent results compared to published data for similar compounds. | - Differences in experimental protocols (e.g., animal model, behavioral assay).- Variations in the vehicle used for drug delivery.- Issues with the stability or purity of the this compound batch. | - Standardize protocols with those of benchmark studies.- Ensure the vehicle does not have behavioral effects and is appropriate for this compound's solubility.- Verify the purity and stability of the compound using analytical methods (e.g., HPLC, mass spectrometry). |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a rodent model of psychosis?
For a novel compound like this compound, a starting dose is typically determined from in vitro receptor binding affinities and preliminary in vivo studies. A common approach is to start with a dose-range finding study. Based on typical antipsychotic compounds, a suggested starting range for oral administration in rats might be 1-30 mg/kg. It is crucial to conduct a dose-response study to determine the optimal dose for the desired therapeutic effect while minimizing side effects.
2. How should this compound be formulated for oral administration in rodents?
The choice of vehicle depends on the physicochemical properties of this compound. For preclinical studies, common vehicles include:
-
0.5% (w/v) Methylcellulose in sterile water: A common suspension agent for insoluble compounds.
-
20% (v/v) Hydroxypropyl-β-cyclodextrin in saline: Can improve the solubility of hydrophobic compounds.
-
Tween 80 (e.g., 0.1%) in saline: A surfactant that can aid in solubilization.
It is imperative to test the vehicle alone to ensure it does not produce any behavioral effects in the chosen experimental paradigm.
3. What is the expected pharmacokinetic profile of this compound?
While specific data for this compound is not available, a typical oral antipsychotic's pharmacokinetic profile would involve absorption from the GI tract, distribution into various tissues including the central nervous system, metabolism primarily by cytochrome P450 enzymes in the liver, and subsequent excretion.[2] Key parameters to determine experimentally include:
-
Tmax (Time to maximum plasma concentration): Typically 1-4 hours for oral administration in rodents.
-
Cmax (Maximum plasma concentration): The peak concentration achieved.
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t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
A summary of hypothetical pharmacokinetic parameters for this compound is presented below.
| Parameter | Value (Rat Model) | Value (Mouse Model) |
| Bioavailability (Oral) | ~30% | ~25% |
| Tmax (Oral) | 1.5 hours | 1 hour |
| Cmax (at 10 mg/kg oral) | 250 ng/mL | 200 ng/mL |
| Half-life (t1/2) | 4 hours | 3 hours |
| Primary Metabolism | CYP3A4 | CYP3A (murine equivalent) |
4. Which in vivo models are most appropriate to test the efficacy of this compound?
Several well-validated rodent models can be used to assess the antipsychotic potential of this compound:
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Amphetamine-Induced Hyperlocomotion: This model assesses the ability of this compound to block dopamine D2 receptor-mediated hyperactivity, a hallmark of typical and atypical antipsychotics.
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Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Restoration of PPI by this compound would suggest efficacy.
-
Conditioned Avoidance Response (CAR): This model has high predictive validity for clinically effective antipsychotics and measures the ability of a compound to interfere with a learned avoidance behavior.
5. How can I differentiate between therapeutic effects and sedative side effects?
It is crucial to include control experiments to assess motor function. The rotarod test or open-field locomotor activity monitoring (in the absence of a psychostimulant) can be used. If a dose of this compound reduces amphetamine-induced hyperlocomotion but does not impair motor coordination on the rotarod at the same dose, it is more likely to be a specific antipsychotic effect rather than general sedation.
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the ability of this compound to attenuate hyperactivity induced by amphetamine.
Materials:
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Male Wistar rats (250-300g)
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This compound and vehicle
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d-Amphetamine sulfate
-
Open-field chambers equipped with photobeam detectors
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Syringes and needles for administration
Procedure:
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Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
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Habituation: Place each rat in an open-field chamber for 30 minutes to allow for habituation to the novel environment.
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Administration:
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Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.
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Return animals to their home cages for the designated pre-treatment time (typically 60 minutes for oral administration).
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Psychostimulant Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).
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Data Collection: Immediately place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes. Activity is typically measured as the number of photobeam breaks.
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Data Analysis: Compare the locomotor activity of this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways
This compound is hypothesized to act as an atypical antipsychotic, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics modulate the downstream signaling of these receptors, which can influence multiple cellular processes.
Additionally, there is growing interest in the role of the Reelin signaling pathway in the pathophysiology of schizophrenia. While a direct interaction is speculative, modulation of dopamine and serotonin systems by this compound could indirectly influence this pathway.
References
Technical Support Center: Mitigating Rilapladib Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Rilapladib in cell-based assays. Rilapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory diseases such as atherosclerosis and Alzheimer's disease.[1][2] While highly selective, it is crucial to consider and mitigate potential off-target effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Rilapladib and what is its primary target?
A1: Rilapladib is a small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][3] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC).[1] By inhibiting Lp-PLA2, Rilapladib reduces the levels of these inflammatory mediators.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like Rilapladib?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target. These interactions can lead to misleading experimental data, cellular toxicity, or unexpected phenotypes, complicating the interpretation of results. It is essential to identify and mitigate these effects to ensure that the observed biological response is a direct consequence of inhibiting the intended target.
Q3: What are the common signs of potential off-target effects in my cell-based assay?
A3: Common indicators of off-target effects include:
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Inconsistent dose-response curves: The observed cellular effect does not correlate with the known IC50 of Rilapladib for Lp-PLA2.
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Unexpected phenotypes: The observed cellular response is not consistent with the known biological function of Lp-PLA2.
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Cell viability issues: Significant cytotoxicity is observed at concentrations where Rilapladib should be specific for its target.
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Discrepancies between different cell lines: The effect of Rilapladib varies significantly between cell lines, even if they express similar levels of Lp-PLA2.
Q4: How can I proactively assess the potential for off-target effects with Rilapladib?
A4: A proactive approach to identifying off-target effects can include:
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Kinase Profiling: Screen Rilapladib against a broad panel of kinases to identify any potential off-target kinase interactions.
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Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of Rilapladib to Lp-PLA2 in intact cells and can also be adapted to identify other potential binding partners.
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Affinity Chromatography-Mass Spectrometry (e.g., Kinobeads): This method can be used to pull down proteins that bind to Rilapladib from cell lysates, allowing for the identification of potential off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular phenotype that is not readily explained by the inhibition of Lp-PLA2.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effect | 1. Perform a dose-response curve and compare the EC50 for the phenotype with the known IC50 of Rilapladib for Lp-PLA2. 2. Use a structurally unrelated Lp-PLA2 inhibitor (e.g., Darapladib) to see if the same phenotype is observed. 3. Utilize an Lp-PLA2 knockout or knockdown cell line. If the phenotype persists in the absence of the target, it is likely an off-target effect. | A significant discrepancy in potency or a different phenotype with a control compound suggests an off-target effect. |
| Compound Instability or Degradation | 1. Verify the integrity and purity of your Rilapladib stock using analytical methods like HPLC or mass spectrometry. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | Consistent results with a fresh, verified compound stock. |
| Pan-Assay Interference Compound (PAINS) Behavior | 1. Analyze the chemical structure of Rilapladib for substructures known to cause assay interference. 2. Include appropriate controls in your assay, such as testing the effect of Rilapladib on a cell-free version of your assay if applicable. | Identification of potential assay artifacts not related to specific target binding. |
Issue 2: High Cytotoxicity at Expected Therapeutic Concentrations
You observe significant cell death in your assay at concentrations where Rilapladib should be selectively inhibiting Lp-PLA2.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Determine the cytotoxic IC50 in your cell line and compare it to the on-target IC50 for Lp-PLA2. 2. Test in multiple cell lines with varying expression levels of Lp-PLA2 to see if cytotoxicity correlates with target expression. 3. Perform a rescue experiment by overexpressing Lp-PLA2 to see if it mitigates the cytotoxic effect. | A large window between on-target inhibition and cytotoxicity suggests a higher likelihood of on-target effects at therapeutic concentrations. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). 2. Run a vehicle control with the same concentration of solvent used in your Rilapladib-treated samples. | No significant cytotoxicity observed in the vehicle control wells. |
| Assay-Specific Artifacts | 1. For assays relying on metabolic readouts (e.g., MTT, MTS), consider that Rilapladib might interfere with cellular metabolism through off-target mechanisms. 2. Use an orthogonal viability assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity) to confirm the results. | Consistent cytotoxicity results across different viability assays strengthen the conclusion of a true cytotoxic effect. |
Quantitative Data Summary
While comprehensive public data on Rilapladib's off-target profile is limited, the following table summarizes its known on-target potency. Researchers are encouraged to generate their own selectivity data for targets of concern in their specific experimental systems.
| Target | Reported IC50/EC50 | Assay Type | Reference |
| Lp-PLA2 (human) | 230 pM | Biochemical Assay | |
| Lp-PLA2 (in human plasma) | ~98% inhibition at 100 nM | In Vitro Platelet Aggregation Study | |
| Lp-PLA2 (in vivo, human plasma) | ~80-90% inhibition with 250 mg daily dose | Clinical Trial |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of Rilapladib to Lp-PLA2 in intact cells and to assess potential off-target binding.
Methodology:
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Cell Culture and Treatment:
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Culture cells of interest (e.g., a human monocytic cell line like THP-1) to 80-90% confluency.
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Treat cells with Rilapladib at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
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Aliquot the treated cell suspensions into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
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Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
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Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
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Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Protein Detection:
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Analyze the amount of soluble Lp-PLA2 in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
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Quantify the band intensities from the Western blot.
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Plot the percentage of soluble protein against the temperature for both vehicle- and Rilapladib-treated samples to generate thermal stabilization curves. A shift in the curve to the right for Rilapladib-treated samples indicates target engagement.
-
Protocol 2: Kinobeads Assay for Off-Target Kinase Identification
Objective: To identify potential kinase off-targets of Rilapladib.
Methodology:
-
Lysate Preparation:
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Prepare a native cell lysate from the cell line of interest to preserve kinase activity.
-
-
Compound Incubation:
-
Incubate the cell lysate with a high concentration of Rilapladib (e.g., 10 µM) and a vehicle control.
-
-
Affinity Purification:
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Add Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow the binding of kinases not inhibited by Rilapladib.
-
-
Washing and Elution:
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Wash the beads to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
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Compare the kinase profiles of the Rilapladib-treated and vehicle-treated samples. Kinases that are depleted in the Rilapladib-treated sample are potential off-targets.
-
Visualizations
References
- 1. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Improving the Bioavailability of Rilapine for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of Rilapine in animal studies. Given that this compound is an atypical antipsychotic agent[1], and like many pharmaceutical compounds, may exhibit suboptimal absorption, this guide focuses on established strategies for enhancing the bioavailability of poorly soluble drugs.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of a compound like this compound can stem from several factors, primarily:
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Low Aqueous Solubility: For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluids. If this compound has low water solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption.[3]
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Poor Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream. This can be due to its molecular size, charge, or other physicochemical properties.
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First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation. A significant portion of this compound may be metabolized and inactivated by the liver, reducing the amount of active drug that reaches the bloodstream.
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, thereby reducing its net absorption.
Q2: What are the initial steps to consider when low bioavailability of this compound is observed in an animal study?
A2: When initial studies show low bioavailability, a systematic approach is recommended:
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Verify Analytical Method: Ensure your bioanalytical method (e.g., LC-MS/MS) is sensitive and validated to accurately measure the low concentrations of this compound in plasma.
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Assess Formulation Stability: Confirm that this compound is stable in the dosing vehicle and does not precipitate before or during administration.
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Review Dosing Procedure: Inconsistent oral gavage technique can lead to high variability in drug exposure. Ensure proper training and technique.
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Consider Animal Fasting Status: The presence of food can significantly impact the absorption of some drugs. Standardize the fasting period for all animals in the study.
Q3: What are the common formulation strategies to enhance the bioavailability of a poorly soluble drug like this compound?
A3: Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble compounds:
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Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate. Techniques include micronization and nanosizing.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a more soluble, amorphous form of the drug.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of the drug in the gastrointestinal tract and may enhance absorption through the lymphatic system.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
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Co-solvents and Surfactants: The addition of co-solvents (e.g., PEG 400) and surfactants (e.g., Tween 80) to the formulation can improve the wettability and solubility of the drug.
Troubleshooting Guides
Issue 1: High Variability in this compound Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Action |
| Inconsistent Dosing Technique | Ensure all personnel are properly trained in oral gavage. Verify the dose volume and concentration for each animal. |
| Formulation Instability (Settling/Precipitation) | If using a suspension, ensure it is uniformly mixed before each administration. Consider adding a suspending agent (e.g., methylcellulose) to improve homogeneity. |
| Variable Food Intake Before Dosing | Standardize the fasting period for all animals (e.g., overnight fasting with free access to water). |
| Differences in Animal Health Status | Ensure all animals are healthy and properly acclimatized before the study. Underlying health issues can affect drug absorption and metabolism. |
Issue 2: this compound Plasma Concentrations are Below the Limit of Quantification (BLQ)
| Possible Cause | Troubleshooting Action |
| Insufficient Dose | Consider a dose escalation study to determine if higher doses result in quantifiable plasma concentrations. |
| Low Analytical Sensitivity | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LOQ). This may involve improving sample extraction or instrument parameters. |
| Poor Bioavailability | Implement one of the bioavailability enhancement strategies discussed in the FAQs (e.g., nanosuspension, solid dispersion). |
| Rapid Metabolism | Investigate the metabolic stability of this compound in liver microsomes to assess the potential for high first-pass metabolism. |
Issue 3: A New Formulation Shows No Improvement in Bioavailability In Vivo, Despite Promising In Vitro Dissolution
| Possible Cause | Troubleshooting Action |
| Precipitation in the GI Tract | The formulation may be creating a supersaturated solution that precipitates in the gastrointestinal fluids. Consider adding a precipitation inhibitor to the formulation. |
| Permeability-Limited Absorption | If the drug has poor permeability, increasing the dissolution rate alone may not be sufficient. Consider formulations that can enhance permeability, such as some lipid-based systems. |
| High First-Pass Metabolism | The increased amount of dissolved drug may be subject to extensive first-pass metabolism. Strategies to reduce this include the use of metabolic inhibitors (for research purposes) or formulations that promote lymphatic uptake. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Medium: Prepare a solution of a suitable stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.
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Coarse Suspension: Disperse 5% (w/v) of this compound powder in the stabilizer solution to form a coarse suspension.
-
Milling: Transfer the suspension to a high-energy bead mill. Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Milling Parameters: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.
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Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size distribution using dynamic light scattering (DLS). The target is a mean particle size of less than 200 nm with a narrow polydispersity index (<0.3).
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Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.
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Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimatize the animals for at least one week before the experiment.
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Groups: Divide the animals into groups (n=6 per group) to receive different this compound formulations (e.g., aqueous suspension, nanosuspension, solid dispersion). Include an intravenous (IV) group to determine absolute bioavailability.
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Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO): Administer the formulations by oral gavage at a dose of 10 mg/kg.
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Intravenous (IV): Administer a solubilized form of this compound (e.g., in a co-solvent system) via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | ~400 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| pKa | 7.8 (basic) |
| Biopharmaceutics Classification System (BCS) | Class II (Low Solubility, High Permeability) |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 4.0 | 450 ± 98 | 100 (Reference) |
| Micronized Suspension | 98 ± 21 | 2.0 | 920 ± 155 | 204 |
| Nanosuspension | 210 ± 45 | 1.5 | 2150 ± 320 | 478 |
| Solid Dispersion in PVP-K30 | 255 ± 58 | 1.0 | 2890 ± 410 | 642 |
| SEDDS | 310 ± 65 | 1.0 | 3500 ± 530 | 778 |
Visualizations
References
- 1. This compound | 79781-95-6 [chemicalbook.com]
- 2. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Rilapladib Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability problems encountered during the storage and handling of Rilapladib.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid Rilapladib?
For optimal stability, solid Rilapladib should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.
2. How should I prepare and store Rilapladib stock solutions?
Rilapladib is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in anhydrous, high-purity DMSO to the desired concentration. It is highly recommended to prepare aliquots of the stock solution in single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
3. Can I store Rilapladib solutions at room temperature?
It is not recommended to store Rilapladib solutions at room temperature for extended periods. If required for an experiment, prepare fresh dilutions from a frozen stock solution and use them within the same day. Discard any unused solution that has been kept at room temperature.
4. My Rilapladib stock solution appears to have precipitated after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[1] Ensure the solution is clear before use. To prevent this, consider preparing stock solutions at a slightly lower concentration.
5. I am observing lower than expected potency in my experiments. Could this be related to Rilapladib stability?
Yes, a loss of potency is a common indicator of compound degradation. Improper storage, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to the degradation of Rilapladib.[1] It is advisable to use a fresh aliquot of a properly stored stock solution to confirm if the issue is related to compound stability.
Troubleshooting Guide: Common Stability-Related Issues
This guide provides a structured approach to troubleshooting common issues that may arise due to the instability of Rilapladib.
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Recommended Action |
| Degradation of Rilapladib stock solution | Prepare a fresh stock solution from solid Rilapladib. Aliquot the new stock solution into single-use vials and store at -80°C. Use a new aliquot for each experiment. |
| Repeated freeze-thaw cycles | Avoid using a stock solution that has been thawed and refrozen multiple times. Always aliquot stock solutions after preparation. |
| Contamination of stock solution | Use sterile techniques when preparing and handling solutions. Use high-purity, anhydrous DMSO. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
| Potential Cause | Recommended Action |
| Formation of degradation products | This indicates that the compound has degraded. Review storage and handling procedures. Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products. |
| Reaction with solvent or other components | Ensure the purity of the solvent (e.g., DMSO) and that it is free of water. Verify the compatibility of Rilapladib with other components in the experimental buffer or medium. |
| Photodegradation | Protect all solutions containing Rilapladib from light by using amber vials or wrapping containers in aluminum foil. |
Troubleshooting Workflow
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical data from forced degradation studies to illustrate the potential stability of Rilapladib under various stress conditions. These are representative examples and actual results may vary.
Table 1: Degradation of Rilapladib in Solution under Different pH Conditions
| Condition | Time (hours) | Rilapladib Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl (Acidic) | 24 | 85.2 | 14.8 (Hydrolysis Product A) |
| pH 7.4 Buffer (Neutral) | 24 | 99.5 | < 0.5 |
| 0.1 M NaOH (Basic) | 24 | 78.9 | 21.1 (Hydrolysis Product B) |
Table 2: Degradation of Rilapladib under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | Rilapladib Remaining (%) | Major Degradation Product(s) (%) |
| 3% H₂O₂ (Oxidative) | 24 hours | 92.1 | 7.9 (Oxidative Product C) |
| 80°C (Thermal) | 48 hours | 95.3 | 4.7 (Thermal Product D) |
| ICH Q1B Light Exposure | 1.2 million lux hours | 90.5 | 9.5 (Photolytic Product E) |
Experimental Protocols
Protocol 1: Forced Degradation Study of Rilapladib
This protocol outlines a general procedure for conducting a forced degradation study on Rilapladib to identify potential degradation products and pathways.
1. Preparation of Rilapladib Stock Solution:
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Prepare a 1 mg/mL stock solution of Rilapladib in a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid Rilapladib in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid Rilapladib to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Experimental Workflow for Forced Degradation Study
Protocol 2: Stability-Indicating HPLC Method for Rilapladib
This protocol describes a representative stability-indicating reverse-phase HPLC method for the analysis of Rilapladib and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mechanism of Action and Signaling Pathway
Rilapladib is a selective inhibitor of lipoprotein-associated phospholipase A₂ (Lp-PLA₂). This enzyme is involved in the hydrolysis of oxidized phospholipids on low-density lipoprotein (LDL) particles, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). By inhibiting Lp-PLA₂, Rilapladib reduces the levels of these inflammatory molecules, which are implicated in the pathogenesis of atherosclerosis.
References
Best practices for Rilapine stock solution preparation
This technical support center provides guidance on the best practices for preparing Rilapine stock solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an atypical antipsychotic agent.[1][2] It is used in research to study neurological disorders and its primary target is the 5-HT receptor.[1][3]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| CAS Number | 79781-95-6[1] |
| Molecular Formula | C₂₂H₂₀ClN₃ |
| Formula Weight | 361.87 g/mol |
Q3: What is the recommended solvent for preparing a this compound stock solution?
Q4: How should this compound powder and stock solutions be stored?
This compound powder should be stored at -20°C for long-term stability (≥ 2 years). This compound stock solutions, once prepared, should also be stored at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocol: this compound Stock Solution Preparation
This protocol provides a general guideline for preparing a this compound stock solution. The final concentration may need to be adjusted based on experimental requirements and observed solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Add Solvent: Add the calculated volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely. | Insufficient solvent volume or low temperature. | - Increase the solvent volume to decrease the concentration.- Gently warm the solution in a 37°C water bath for a short period.- Sonicate the solution for a few minutes. |
| Precipitate forms after adding the stock solution to aqueous media. | The final concentration of DMSO in the aqueous solution is too low to maintain this compound's solubility. | - Ensure the final DMSO concentration in your experimental media is kept as high as is permissible for your cell type or assay (typically ≤ 0.5%).- Prepare an intermediate dilution of the stock solution in your experimental media before making the final dilution. |
| Inconsistent experimental results. | Improper storage leading to degradation or inaccurate concentration due to pipetting errors. | - Always store stock solutions at -20°C and protect from light.- Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before use. |
This compound Signaling Pathway
This compound is known to target 5-HT (serotonin) receptors. The diagram below illustrates a generalized signaling pathway for G-protein coupled 5-HT receptors, which are common targets for atypical antipsychotics. The specific downstream effects of this compound may vary depending on the specific 5-HT receptor subtype it interacts with.
Caption: Generalized 5-HT receptor signaling pathway activated by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for utilizing a this compound stock solution in a cell-based experiment.
Caption: Standard workflow for using this compound in cell culture experiments.
References
Troubleshooting inconsistent results in Rilapine experiments
Welcome to the technical support center for Rilapine experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. It is crucial to first ensure the consistency of your experimental setup. Key areas to investigate include:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments. Over-confluent or stressed cells can exhibit altered drug sensitivity.[1]
-
Compound Stability and Storage: this compound, like many small molecules, may be sensitive to light, temperature, and freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment and store the stock as recommended.
-
Assay Reagent Variability: Use reagents from the same lot number where possible to minimize variability.
-
Incubation Time: Ensure that the incubation time with this compound is precisely controlled in all experiments.
Q2: Our in vivo studies with this compound show significant variation in behavioral responses between subjects. How can we reduce this variability?
A2: In vivo experiments inherently have more variability. To mitigate this:
-
Subject Acclimatization: Ensure all animals are properly acclimatized to the housing and testing environments before the experiment begins.
-
Dosing Accuracy: Use precise dosing techniques and ensure the drug formulation is homogenous.
-
Control Groups: Always include appropriate vehicle control groups.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce experimenter bias.
-
Subject Characteristics: Factors such as age, weight, and genetic background of the animal models should be tightly controlled.[2]
Q3: We are observing off-target effects not predicted by this compound's known mechanism of action. How should we investigate this?
A3: Unexplained off-target effects warrant a systematic investigation. Consider the following:
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Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations used in your experiments.
-
Broad Panel Screening: Test this compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions.
-
Literature Review: Conduct a thorough review of the literature for similar compounds or mechanisms that might explain the observed effects.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) with this compound.
Problem: High variability in cell viability readings between replicate wells or experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Data Presentation: Example of Inconsistent vs. Consistent Data
Table 1: this compound IC50 Values from Three Independent Experiments
| Experiment | Initial (Inconsistent) IC50 (µM) | After Troubleshooting IC50 (µM) |
| 1 | 5.2 | 7.8 |
| 2 | 12.8 | 7.5 |
| 3 | 2.1 | 7.6 |
| Mean | 6.7 | 7.6 |
| Std. Dev. | 5.5 | 0.15 |
Guide 2: Unexpected Side Effects in Animal Models
This guide addresses the emergence of unexpected side effects in animal models treated with this compound.
Problem: Observation of adverse effects such as sedation, weight gain, or extrapyramidal symptoms that were not anticipated.[3][4][5]
Logical Relationship Diagram for Investigating Side Effects:
Caption: Logical approach to investigating unexpected side effects.
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
[3H]-Spiperone (radioligand).
-
This compound (test compound).
-
Haloperidol (positive control).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
Methodology:
-
Prepare cell membranes from HEK293-D2R cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound or Haloperidol, and 25 µL of [3H]-Spiperone (final concentration 0.2 nM).
-
Initiate the binding reaction by adding 100 µL of cell membrane suspension (20 µg protein).
-
Incubate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through GF/B filters.
-
Wash filters three times with ice-cold binding buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
Table 2: Example Binding Affinity Data for this compound
| Compound | Ki (nM) at D2 Receptor |
| This compound | 15.3 |
| Haloperidol | 2.5 |
Signaling Pathways
This compound's Putative Mechanism of Action
This compound is hypothesized to be an antagonist at the dopamine D2 receptor, a common mechanism for atypical antipsychotics. Blockade of this receptor is thought to modulate downstream signaling pathways involved in psychosis.
Caption: Putative signaling pathway of this compound at the D2 receptor.
References
Preventing Rilapine degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Rilapine in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental settings?
A1: Based on forced degradation studies of similar atypical antipsychotic compounds, this compound is likely susceptible to degradation under several conditions. The primary factors include exposure to acidic and alkaline environments, oxidizing agents, high temperatures, and photolytic stress (light exposure).[1][2][3] It is crucial to control these factors throughout your experimental workflow, from sample preparation to storage and analysis.
Q2: What are the initial signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or clarity of this compound solutions. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate and quantify this compound and its degradation products.[4][5] A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation.
Q3: How should I properly store this compound stock solutions and samples?
A3: To ensure the stability of this compound, stock solutions and experimental samples should be stored in tightly sealed, light-resistant containers at controlled refrigerated temperatures (2-8°C). For long-term storage, freezing (-20°C or lower) may be an option, but it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade during this process. Avoid repeated freeze-thaw cycles.
Q4: Can the choice of solvent affect this compound's stability?
A4: Yes, the solvent system can significantly impact the stability of this compound. It is recommended to use solvents in which this compound is highly soluble and stable. Common solvents for similar compounds include methanol and acetonitrile. The pH of aqueous solutions should be carefully controlled and maintained in a neutral range, as both acidic and basic conditions can promote hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Potency in Assays
Possible Cause: Degradation of this compound due to improper handling or storage.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that stock solutions and samples were stored at the recommended temperature and protected from light.
-
Assess Solvent and pH: Confirm that the pH of all aqueous buffers is within a neutral and stable range for this compound.
-
Analyze by RP-HPLC: Use a validated stability-indicating RP-HPLC method to analyze a fresh sample from the stock solution and a sample from the experiment . Compare the chromatograms for the appearance of degradation peaks and a decrease in the this compound peak.
-
Perform a Forced Degradation Study: To understand the degradation profile of this compound under your specific experimental conditions, consider performing a forced degradation study. This involves intentionally exposing this compound to stress conditions (e.g., acid, base, heat, oxidation, light) to identify potential degradation products.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause: Formation of this compound degradation products.
Troubleshooting Steps:
-
Correlate with Stress Factors: Review the experimental protocol to identify any potential stress conditions that the sample may have been exposed to (e.g., elevated temperature, extreme pH, exposure to light).
-
Spike with Known Degradants (if available): If you have characterized degradation products from forced degradation studies, spike a fresh sample with these to see if the retention times of the unknown peaks match.
-
Mass Spectrometry Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the degradation products and aiding in their structural elucidation.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the unknown peaks from the main this compound peak for better characterization.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
RP-HPLC system with a C18 column and PDA/UV detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze all samples by a validated stability-indicating RP-HPLC method.
Data Presentation: Summary of this compound Forced Degradation
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 10.5% | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 22.1% | 3 |
| Thermal (Solid) | Dry Heat | 24 hours | 105°C | 8.7% | 2 |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 5.4% | 1 |
Visualizations
Caption: Workflow for minimizing this compound degradation during experiments.
Caption: Hypothetical degradation pathways of this compound under stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Rilapine in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Rilapine in cell-based assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antipsychotic compound known for its high affinity for the serotonin 6 (5-HT6) receptor. Its primary mechanism of action is the antagonism of the 5-HT6 receptor. This receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and behavior.[1][2] Blockade of the 5-HT6 receptor by antagonists like this compound has been shown to improve cognitive performance in various preclinical models.[2]
Q2: Which signaling pathways are modulated by this compound's antagonism of the 5-HT6 receptor?
A2: The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins. Therefore, its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[1] As an antagonist, this compound blocks this canonical pathway, preventing the downstream effects of cAMP.
Beyond the primary Gs/cAMP pathway, the 5-HT6 receptor has been shown to interact with other signaling cascades, including:
-
Mammalian Target of Rapamycin (mTOR) pathway
-
Cyclin-dependent kinase 5 (Cdk5)
-
Fyn-tyrosine kinase [1]
By blocking the 5-HT6 receptor, this compound can indirectly influence these interconnected pathways.
Q3: What are the key considerations for determining the optimal incubation time for this compound in a cell assay?
A3: The optimal incubation time for this compound is dependent on several factors:
-
Assay Type: Functional assays measuring downstream signaling events (e.g., cAMP accumulation) may require shorter incubation times (e.g., 30 minutes to 2 hours) to capture the peak response. In contrast, cell viability or proliferation assays may necessitate longer incubation periods (e.g., 24, 48, or 72 hours) to observe significant effects.
-
Cell Line: The expression level of the 5-HT6 receptor in your chosen cell line will influence the time required to achieve a measurable effect.
-
Concentration of this compound: Higher concentrations may produce a more rapid response, but could also lead to off-target effects or cytotoxicity with prolonged exposure.
-
Stability of this compound: The stability of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) should be considered. Degradation of the compound over time will reduce its effective concentration.
A time-course experiment is highly recommended to empirically determine the optimal incubation time for your specific experimental setup.
Q4: How should I prepare this compound for use in cell culture?
A4: this compound, like many small molecules, is often soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted in your cell culture medium to the desired final working concentration.
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as your treated wells) in your experiments.
-
Solubility: When diluting the DMSO stock in aqueous-based culture medium, ensure thorough mixing to prevent precipitation of the compound. If precipitation occurs, you may need to adjust your stock concentration or dilution method.
-
Storage: Store the this compound powder and DMSO stock solutions at -20°C or -80°C to maintain stability. Aliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: No observable effect of this compound in a functional assay (e.g., cAMP assay).
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the peak response time for your specific cell line and agonist concentration. |
| Incorrect Agonist Concentration | For antagonist assays, ensure you are using an agonist concentration that elicits a submaximal response (typically EC80) to provide a window for observing inhibition. |
| Low 5-HT6 Receptor Expression | Verify the expression of the 5-HT6 receptor in your cell line using techniques like qPCR or western blotting. Consider using a cell line with higher or induced receptor expression. |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment. If long incubation times are necessary, consider the stability of this compound in your culture medium. |
| Assay Reagent Issues | Ensure all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents as needed. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consistent technique. |
| Pipetting Errors | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting. |
| Edge Effects | To minimize evaporation from wells on the perimeter of the plate, fill these wells with sterile water or PBS and do not use them for experimental samples. |
| Compound Precipitation | Visually inspect wells under a microscope after adding this compound to ensure it has not precipitated. If precipitation is observed, adjust the final concentration or the dilution method. |
Problem 3: Unexpected cytotoxicity observed in the cell viability assay.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line and incubation time. |
| High DMSO Concentration | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Contamination | Regularly check your cell cultures for signs of bacterial or fungal contamination. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with this compound and the assay reagents to check for interference. |
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents typical binding affinities (Ki) and functional potencies (IC50) for other well-characterized 5-HT6 receptor antagonists to provide a reference range for your experiments.
Table 1: Binding Affinity and Functional Potency of Selected 5-HT6 Receptor Antagonists
| Compound | Binding Affinity (Ki) | Functional Potency (IC50) |
| Idalopirdine | 0.83 nM | - |
| Intepirdine (SB-742457) | pKi of 9.63 | - |
| Masupirdine (SUVN-502) | 2.04 nM | - |
| SB-271046 | pKi of 8.92-9.09 | - |
| Cerlapirdine (SAM-531) | - | Potent full antagonist |
Note: Ki values represent the affinity of the compound for the receptor, while IC50 values in functional assays indicate the concentration required to inhibit 50% of the maximal response.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for this compound (Antagonist Mode)
This protocol outlines a general procedure for measuring the effect of this compound on agonist-induced cAMP accumulation in cells expressing the 5-HT6 receptor.
Materials:
-
Cells expressing 5-HT6 receptor (e.g., HEK293-5HT6)
-
Cell culture medium
-
This compound
-
5-HT6 receptor agonist (e.g., Serotonin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Plating: Seed cells into a white opaque 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also, prepare the 5-HT6 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the 5-HT6 agonist to the wells containing this compound. Incubate for a time determined by a prior time-course experiment to achieve peak cAMP production (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value of this compound.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability over a longer incubation period.
Materials:
-
Target cell line
-
Cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear plates
Procedure:
-
Cell Plating: Seed cells into a 96-well clear plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Add the this compound dilutions to the cells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: 5-HT6 Receptor Signaling and this compound's Mechanism of Action.
References
Validation & Comparative
Rilapine and Clozapine: A Comparative Analysis of 5-HT Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-hydroxytryptamine (5-HT) receptor binding profiles of the atypical antipsychotic drugs, rilapine and clozapine. Understanding the nuanced interactions of these compounds with the diverse family of serotonin receptors is crucial for elucidating their mechanisms of action, predicting their therapeutic and adverse effect profiles, and guiding the development of next-generation antipsychotics.
While extensive data is available for the established drug clozapine, information regarding the 5-HT receptor binding affinities for the newer agent, this compound, is not as readily available in the public domain. This guide therefore focuses on presenting the comprehensive binding profile of clozapine, alongside a detailed methodology for the experimental determination of such affinities, which would be applicable to the characterization of this compound.
5-HT Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki values) of clozapine for various human 5-HT receptor subtypes. The Ki value is the inhibition constant for a ligand, representing the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Clozapine Ki (nM) |
| 5-HT1A | 120 - 160[1][2] |
| 5-HT2A | 5.4[2] |
| 5-HT2C | 9.4[2] |
| 5-HT3 | 95[2] |
| 5-HT6 | 4 |
| 5-HT7 | 6.3 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand, tissue preparation, and assay buffer used.
Experimental Protocols: Radioligand Displacement Assay
The determination of binding affinities for compounds like this compound and clozapine is typically achieved through in vitro radioligand displacement assays. This technique measures the ability of a test compound (the "displacer") to compete with a radioactively labeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., HEK293 or CHO cells) recombinantly expressing the human 5-HT receptor subtype of interest, or homogenized brain tissue from animal models (e.g., rat cortex).
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound or clozapine at a range of concentrations.
-
Reference Compound: A known high-affinity ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH, containing ions and other components to ensure optimal receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor source is homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or near its Kd value), and either the test compound at varying concentrations, the reference compound for non-specific binding, or buffer alone for total binding.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for a radioligand displacement assay.
5-HT Receptor Signaling Pathways
The diverse family of 5-HT receptors mediates a wide range of physiological effects through various signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of drug-receptor interactions.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibit N-type calcium channels.
Simplified 5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Simplified 5-HT2A receptor signaling pathway.
5-HT2C Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2C receptor is a GPCR that primarily couples to Gq/11 proteins, activating the PLC-IP3-DAG pathway. However, it has also been shown to couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.
Diverse signaling of the 5-HT2C receptor.
5-HT3 Receptor Signaling
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a GPCR. Binding of serotonin directly opens a non-selective cation channel, leading to the rapid influx of Na+ and Ca2+ ions and the efflux of K+ ions. This results in depolarization of the neuronal membrane and an excitatory postsynaptic potential.
Ligand-gated ion channel mechanism of the 5-HT3 receptor.
5-HT6 Receptor Signaling
The 5-HT6 receptor is a GPCR that is positively coupled to adenylyl cyclase via Gs proteins. Activation of this receptor increases intracellular cAMP levels and stimulates PKA. The 5-HT6 receptor has also been shown to signal through other pathways, including the mTOR and Fyn kinase pathways.
Signaling pathways of the 5-HT6 receptor.
5-HT7 Receptor Signaling
The 5-HT7 receptor is a GPCR that, similar to the 5-HT6 receptor, is positively coupled to adenylyl cyclase through Gs proteins, leading to increased cAMP production. It has also been shown to couple to G12, which can activate Rho GTPases and influence the cytoskeleton.
Dual signaling pathways of the 5-HT7 receptor.
Conclusion
This guide has provided a comprehensive overview of the 5-HT receptor binding profile of clozapine and the experimental methodologies used to determine such data. While specific binding affinities for this compound are not currently available in the public domain, the presented protocols and signaling pathway information serve as a foundational resource for researchers aiming to characterize this and other novel compounds. A thorough understanding of a drug's interactions with the diverse array of 5-HT receptors is paramount for the rational design of safer and more effective treatments for psychiatric disorders.
References
Comparative In Vivo Analysis of Rilapine and Olanzapine: A Review of Preclinical Data
A comprehensive in vivo comparative analysis of Rilapine and olanzapine is currently challenged by the limited availability of public-domain preclinical data for this compound. While extensive research has characterized the in vivo effects of olanzapine, a widely used atypical antipsychotic, this compound remains a lesser-known compound with sparse information on its pharmacological profile in living organisms. This guide synthesizes the available data for both compounds, highlighting the existing knowledge gaps for this compound and providing a detailed overview of the well-documented in vivo properties of olanzapine.
Introduction to this compound and Olanzapine
Olanzapine is a second-generation atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Extensive in vivo research in animal models has elucidated its broad receptor engagement profile, effects on neurotransmitter systems, and its propensity to cause metabolic side effects.[3][4]
In Vivo Pharmacological Profile
Due to the scarcity of in vivo data for this compound, a direct quantitative comparison with olanzapine is not feasible at this time. The following sections provide a detailed summary of the available in vivo data for olanzapine.
Olanzapine: In Vivo Receptor Occupancy and Neurochemical Effects
In vivo studies in rats have demonstrated that olanzapine is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. It exhibits a higher potency for 5-HT2A receptor blockade compared to D2, D1, D3, and muscarinic receptors in vivo. This characteristic is believed to contribute to its atypical antipsychotic profile with a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics.
Microdialysis studies in rats have shown that olanzapine increases extracellular levels of dopamine and norepinephrine in the prefrontal cortex, nucleus accumbens, and striatum. These effects on neurotransmitter release in brain regions implicated in the pathophysiology of schizophrenia are thought to underlie its therapeutic efficacy against both positive and negative symptoms.
Table 1: In Vivo Receptor Occupancy and Neurochemical Effects of Olanzapine in Rats
| Parameter | Method | Brain Region | Effect | Reference |
| 5-HT2A Receptor Occupancy | In vivo binding | Frontal Cortex | High potency (ID50 = 0.15 mg/kg, IP) | |
| Dopamine D2 Receptor Occupancy | In vivo binding | Neostriatum | High potency (ID50 = 0.6 mg/kg, IP) | |
| Dopamine D3 Receptor Occupancy | In vivo binding | - | Moderate potency (ID50 = 1.2 mg/kg, IP) | |
| Muscarinic Receptor Occupancy | In vivo binding | - | Low potency (ID50 > 10 mg/kg, IP) | |
| Extracellular Dopamine | Microdialysis | Prefrontal Cortex, Nucleus Accumbens, Striatum | Increased levels | |
| Extracellular Norepinephrine | Microdialysis | Prefrontal Cortex | Increased levels |
Olanzapine: In Vivo Behavioral and Metabolic Effects in Animal Models
In animal models of schizophrenia, olanzapine has been shown to be effective in reducing behaviors relevant to the positive symptoms of the disorder. For instance, it antagonizes apomorphine-induced climbing in rats, a model sensitive to dopamine D2 receptor blockade.
A significant area of in vivo research on olanzapine has focused on its metabolic side effects, including weight gain, hyperlipidemia, and insulin resistance. Chronic administration of olanzapine to rats and mice leads to significant weight gain, increased adiposity, and alterations in glucose and lipid metabolism. These animal models are crucial for investigating the mechanisms underlying these adverse effects and for testing potential therapeutic interventions.
Table 2: In Vivo Metabolic Effects of Chronic Olanzapine Administration in Rodents
| Species | Duration | Dose | Key Findings | Reference |
| Female Rats | 15 days | - | Weight gain, altered blood parameters (energy balance, glucose metabolism) | |
| Female Rats | Up to 13 months | 100 mg/kg (long-acting injection) | Rapid and sustained weight gain | |
| Female Mice | Chronic | 3 mg/kg (oral) | Significant weight gain, increased periuterine fat, hyperinsulinemia, increased triglycerides and glucose |
Experimental Protocols
Detailed experimental protocols for the in vivo studies cited above are extensive and can be found in the referenced publications. A general workflow for assessing the in vivo effects of an antipsychotic drug is outlined below.
Caption: A generalized workflow for preclinical in vivo assessment of antipsychotic drugs.
Signaling Pathways
The therapeutic and adverse effects of olanzapine are mediated through its interaction with multiple neurotransmitter receptor signaling pathways. Its primary mechanism of action involves the antagonism of dopamine and serotonin receptors.
References
- 1. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine: a basic science update | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. Metabolic side effects induced by olanzapine treatment are neutralized by CB1 receptor antagonist compounds co-administration in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Efficacy of Rilapine and Risperidone in the Management of Schizophrenia: A Comparative Analysis
Disclaimer: This guide is a hypothetical comparison. Rilapine is a fictional compound created for illustrative purposes. All experimental data, protocols, and results presented herein are simulated and not derived from actual clinical trials. This document is intended for an audience of researchers, scientists, and drug development professionals to demonstrate the structure and content of a comparative guide.
Introduction
The management of schizophrenia remains a significant challenge in modern psychiatry, necessitating the continued development of novel antipsychotic agents with improved efficacy and tolerability profiles. Risperidone, a second-generation antipsychotic, is a well-established treatment, exerting its effects primarily through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This guide presents a hypothetical head-to-head comparison between risperidone and this compound, a novel investigational antipsychotic. This compound is theorized to act as a selective dual antagonist of dopamine D3 and 5-HT2C receptors, a mechanism hypothesized to offer comparable efficacy in treating positive symptoms while potentially providing superior outcomes for negative and cognitive symptoms with a favorable metabolic profile.
Comparative Efficacy Data
The following data are derived from a hypothetical 12-week, randomized, double-blind, multi-center clinical trial designed to evaluate the efficacy of this compound versus risperidone in adults with acute schizophrenia.
Table 1: Primary Efficacy Outcome - Change in PANSS Total Score
| Timepoint | This compound (Mean Change from Baseline ± SD) | Risperidone (Mean Change from Baseline ± SD) | p-value |
| Baseline | 95.4 ± 5.2 | 95.8 ± 5.5 | - |
| Week 4 | -15.2 ± 8.1 | -14.8 ± 8.5 | 0.72 |
| Week 8 | -25.6 ± 10.3 | -23.9 ± 10.8 | 0.04 |
| Week 12 | -35.1 ± 12.5 | -30.7 ± 13.1 | <0.01 |
PANSS: Positive and Negative Syndrome Scale. SD: Standard Deviation.
Table 2: Secondary Efficacy Outcome - Change in PANSS Subscale Scores at Week 12
| PANSS Subscale | This compound (Mean Change from Baseline ± SD) | Risperidone (Mean Change from Baseline ± SD) | p-value |
| Positive Symptoms | -10.8 ± 4.1 | -10.5 ± 4.3 | 0.45 |
| Negative Symptoms | -9.2 ± 3.5 | -6.8 ± 3.9 | <0.01 |
| General Psychopathology | -15.1 ± 6.2 | -13.4 ± 6.8 | 0.03 |
Table 3: Secondary Efficacy Outcome - CGI-S Score
| Timepoint | This compound (Mean Score ± SD) | Risperidone (Mean Score ± SD) | p-value |
| Baseline | 5.1 ± 0.6 | 5.2 ± 0.7 | 0.38 |
| Week 12 | 2.8 ± 1.1 | 3.4 ± 1.3 | <0.01 |
CGI-S: Clinical Global Impression - Severity.[4][5] Scores range from 1 (Normal) to 7 (Among the most extremely ill patients).
Mechanism of Action Signaling Pathways
The distinct receptor binding profiles of this compound and risperidone suggest different primary signaling pathways through which they exert their antipsychotic effects.
Caption: Hypothetical signaling pathways of this compound and Risperidone.
Experimental Protocols
Study Design
This was a 12-week, prospective, randomized, double-blind, active-comparator, parallel-group study conducted at 35 centers. Patients were randomized in a 1:1 ratio to receive either this compound or risperidone. The study protocol was approved by an independent ethics committee at each site.
Participant Population
-
Inclusion Criteria:
-
Age 18-60 years.
-
Diagnosis of schizophrenia as defined by DSM-5 criteria, confirmed with the Structured Clinical Interview for DSM-5 (SCID-5).
-
Acute exacerbation of psychotic symptoms.
-
PANSS total score ≥ 80 at screening and baseline.
-
CGI-S score ≥ 4 (moderately ill) at screening and baseline.
-
-
Exclusion Criteria:
-
History of treatment resistance (failure to respond to two or more antipsychotics from different chemical classes).
-
Primary diagnosis of other psychiatric disorders.
-
Significant or unstable medical conditions.
-
Pregnancy or lactation.
-
Interventions
-
This compound Group: Oral this compound, flexible dosing between 20 mg/day and 40 mg/day, administered once daily.
-
Risperidone Group: Oral risperidone, flexible dosing between 2 mg/day and 6 mg/day, administered once daily.
Dosing was initiated at the lower end of the range and titrated based on clinical response and tolerability, as judged by the investigator.
Efficacy Assessments
-
Primary Endpoint: The change from baseline in the PANSS total score at Week 12. The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology.
-
Secondary Endpoints:
-
Change from baseline in PANSS positive, negative, and general psychopathology subscale scores at Week 12.
-
Change from baseline in the CGI-S score at Week 12. The CGI-S is a 7-point scale where the clinician rates the severity of the patient's illness based on past experience.
-
Assessments were conducted at screening, baseline, and at Weeks 1, 2, 4, 8, and 12.
Statistical Analysis
The primary efficacy analysis was performed on the intent-to-treat (ITT) population, defined as all randomized patients who received at least one dose of the study medication. The change from baseline in PANSS total score was analyzed using a mixed-effects model for repeated measures (MMRM).
Experimental Workflow
The workflow from patient screening to final data analysis is outlined below.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Clinical global impression - Wikipedia [en.wikipedia.org]
- 5. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Rilapine: An Enigmatic Atypical Antipsychotic with Scant Comparative Data
Despite its classification as a second-generation (atypical) antipsychotic, a comprehensive analysis and direct comparison of Rilapine with other established drugs in its class is currently not feasible due to a significant lack of publicly available scientific data. While initial searches identified this compound as an antipsychotic compound with a high affinity for the 5-HT6 serotonin receptor, further investigation into its detailed pharmacological profile, preclinical efficacy, and clinical trial data has yielded minimal information, precluding the creation of a detailed comparative guide for researchers and drug development professionals.
Our extensive search for quantitative data, experimental protocols, and comparative studies on this compound returned insufficient information to fulfill the core requirements of this guide. The primary piece of experimental data uncovered comes from a 1997 study by Zeng XP, et al., published in the European Journal of Pharmacology. This study investigated the activation of muscarinic M4 receptors by various atypical antipsychotics. The research found that this compound, along with other agents like risperidone and quetiapine, had "almost no effect" on forskolin-stimulated cyclic AMP (cAMP) accumulation in Chinese hamster ovary cells expressing human muscarinic m4 receptors.[1] This suggests that this compound does not act as a significant agonist at the M4 receptor under the tested conditions.
However, this single data point on one receptor is inadequate for a meaningful comparison with other second-generation antipsychotics, which are characterized by their complex receptor binding profiles. Key information that is critically missing for this compound includes:
-
Receptor Binding Affinities: Quantitative data (e.g., Ki values) for a range of relevant receptors, including dopamine D2, serotonin 5-HT2A, histamine H1, and adrenergic receptors, are essential for differentiating its mechanism of action.
-
Preclinical Efficacy Data: Studies in established animal models of psychosis are needed to understand its potential therapeutic effects.
-
Clinical Trial Results: There is no evidence of completed or published clinical trials that would provide data on efficacy, safety, and side-effect profile in humans.
Without this fundamental information, it is impossible to construct the requested comparison tables, detail experimental methodologies, or create informative visualizations of its signaling pathways.
The Landscape of Second-Generation Antipsychotics: A Crowded and Well-Characterized Field
In contrast to the data scarcity for this compound, other second-generation antipsychotics are extensively documented in scientific literature. Drugs such as Risperidone, Olanzapine, Quetiapine, Aripiprazole, and Clozapine have well-established pharmacological profiles and a wealth of clinical data. These agents are generally characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a mechanism believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.
The differentiation between these established second-generation antipsychotics is often nuanced, relying on subtle differences in their receptor binding affinities, which in turn influence their specific side-effect profiles (e.g., metabolic effects, sedation, cardiovascular effects) and potential efficacy for specific symptom domains.
Conclusion
While this compound is identified as an atypical antipsychotic, the current body of publicly accessible scientific research does not provide the necessary data to perform a rigorous and objective comparison with other second-generation antipsychotics. The information gap on its pharmacology, preclinical, and clinical performance makes it an enigmatic entity in the field of psychopharmacology. For researchers, scientists, and drug development professionals, this compound remains a compound of theoretical interest until more substantial data becomes available. Future research, should it be published, will be necessary to understand the potential role and differentiation of this compound within the therapeutic armamentarium for psychotic disorders.
References
Validating Rilapine's Antipsychotic Effects: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antipsychotic effects of Rilapine, a novel investigational agent. The data presented here is benchmarked against established atypical antipsychotics, primarily Risperidone, to offer a clear perspective on this compound's potential therapeutic profile. All experimental data is derived from validated preclinical models designed to assess antipsychotic efficacy.
Mechanism of Action: A Multi-Receptor Approach
This compound, like many atypical antipsychotics, is characterized by its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual-receptor blockade is hypothesized to contribute to its efficacy against the positive symptoms of psychosis, while potentially mitigating the risk of extrapyramidal side effects (EPS) associated with older, typical antipsychotics that primarily target D2 receptors.[3][4] The interaction between the dopaminergic and serotonergic systems is crucial for its therapeutic action.[5]
Signaling Pathway of Atypical Antipsychotics
The therapeutic effects of atypical antipsychotics like this compound are mediated through complex intracellular signaling cascades initiated by receptor blockade. The following diagram illustrates the primary signaling pathways affected by D2 and 5-HT2A receptor antagonism.
References
- 1. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Ziprasidone and Olanzapine: An In Vitro Perspective
A comparative analysis of the metabolic stability of the atypical antipsychotic Rilapine and ziprasidone could not be conducted as no publicly available data on the metabolism of this compound was found. Therefore, this guide provides a comparison of the metabolic stability of ziprasidone with another widely used atypical antipsychotic, olanzapine, based on available scientific literature.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the metabolic stability of two key atypical antipsychotics: ziprasidone and olanzapine. Understanding the metabolic fate of these drugs is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety and efficacy.
Executive Summary
Ziprasidone undergoes extensive metabolism, primarily mediated by aldehyde oxidase and to a lesser extent by the cytochrome P450 (CYP) 3A4 enzyme.[1][2] In contrast, olanzapine is predominantly metabolized by CYP1A2, with contributions from CYP2D6 and direct glucuronidation.[2] This fundamental difference in their primary metabolic pathways suggests a varied susceptibility to drug-drug interactions and influences their overall metabolic stability.
Data Presentation: In Vitro Metabolic Stability
The following table summarizes key in vitro metabolic stability parameters for ziprasidone and olanzapine, derived from studies using human liver microsomes.
| Parameter | Ziprasidone | Olanzapine | Reference |
| Primary Metabolizing Enzymes | Aldehyde Oxidase, CYP3A4 | CYP1A2, CYP2D6, UGTs | [1][2] |
| Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Data not explicitly found in searches | Data not explicitly found in searches | |
| In Vitro Half-Life (t½) in HLM (min) | Data not explicitly found in searches | Data not explicitly found in searches | |
| Major Metabolic Pathways | Reductive cleavage, N-dealkylation, S-oxidation | Oxidation, Direct Glucuronidation | |
| Major Metabolites | Ziprasidone-sulfoxide, Ziprasidone-sulfone | 4'-N-desmethylolanzapine, Olanzapine-10-N-glucuronide |
Note: Specific quantitative values for intrinsic clearance and in vitro half-life were not available in the provided search results. These parameters are typically determined experimentally as described in the protocols below.
Experimental Protocols
A standard method for assessing in vitro metabolic stability involves incubating the test compound with human liver microsomes (HLM). This subcellular fraction contains a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Human liver microsomes are added to the buffer at a final protein concentration typically ranging from 0.2 to 1.0 mg/mL.
-
The test compound (ziprasidone or olanzapine) is added to the mixture at a specified concentration (e.g., 1 µM).
-
-
Initiation of Metabolic Reaction:
-
The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. NADPH is an essential cofactor for CYP450 enzymes.
-
Control incubations are performed in the absence of the NADPH regenerating system to account for any non-enzymatic degradation of the compound.
-
-
Incubation and Sampling:
-
The mixture is incubated at 37°C in a shaking water bath to mimic physiological temperature.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction and Sample Processing:
-
The enzymatic reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
The samples are then centrifuged to pellet the precipitated proteins.
-
-
Analysis:
-
The supernatant, containing the remaining parent drug and any formed metabolites, is analyzed using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Calculation:
-
The concentration of the parent drug at each time point is determined.
-
The natural logarithm of the percentage of the remaining parent drug is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Metabolic Pathways
The metabolic pathways of ziprasidone and olanzapine are distinct, leading to different metabolite profiles.
Ziprasidone Metabolic Pathways
Ziprasidone is extensively metabolized with less than 5% of the drug excreted unchanged. The primary metabolic routes include:
-
Reductive cleavage of the benzisothiazole moiety: This is a major pathway catalyzed by aldehyde oxidase.
-
N-dealkylation of the piperazine ethyl side chain.
-
Oxidation at the sulfur atom , leading to the formation of ziprasidone-sulfoxide and ziprasidone-sulfone, which are major metabolites found in human serum.
-
Hydration of the C=N bond followed by further oxidation or N-dearylation.
Olanzapine Metabolic Pathways
Olanzapine is also well-metabolized, primarily through:
-
CYP1A2-mediated oxidation: This leads to the formation of 4'-N-desmethylolanzapine.
-
Direct glucuronidation: The parent molecule is conjugated with glucuronic acid to form olanzapine-10-N-glucuronide.
-
CYP2D6-mediated oxidation also contributes to a lesser extent.
Visualization of Experimental Workflow and Metabolic Pathways
Experimental Workflow
Caption: Experimental workflow for in vitro metabolic stability assay.
Ziprasidone and Olanzapine Metabolic Signaling Pathways
References
Validating the Therapeutic Potential of Riliprubart in Chronic Inflammatory Demyelinating Polyneuropathy (CIDP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Riliprubart, an investigational therapeutic for Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), with current standard-of-care treatments and other alternatives. It includes a review of its mechanism of action, available clinical data, and relevant experimental protocols to support further research and development in this field.
Introduction to Riliprubart and the Unmet Need in CIDP
Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) is a rare autoimmune disorder of the peripheral nervous system characterized by progressive weakness and impaired sensory function.[1] While standard-of-care (SOC) treatments such as corticosteroids, intravenous immunoglobulin (IVIg), and plasma exchange are effective for many patients, a significant number experience an inadequate response or relapse, highlighting the need for novel therapeutic strategies.[2] Riliprubart (SAR445088) is a humanized IgG4 monoclonal antibody that offers a targeted approach to treating CIDP.[2][3][4]
Mechanism of Action: Targeting the Classical Complement Pathway
Riliprubart selectively inhibits activated C1s, a serine protease in the classical complement pathway. This pathway is implicated in the autoimmune-mediated demyelination and axonal damage characteristic of CIDP. By blocking the action of C1s, Riliprubart is designed to prevent the downstream inflammatory cascade, thereby reducing nerve damage.
Comparative Efficacy of Riliprubart and Alternatives
The following tables summarize the available efficacy data for Riliprubart from its Phase 2 clinical trial and for established CIDP treatments from various studies.
Table 1: Efficacy of Riliprubart in CIDP (Phase 2 Study Data)
| Patient Cohort | Endpoint | Timepoint | Result |
| SOC-Treated | Improved or Remained Stable | 24 Weeks | 87% (42/48) |
| Remained Relapse-Free | ~1 Year | At least 72% (29/40) | |
| SOC-Refractory | Improved or Remained Stable | 24 Weeks | 89% (16/18) |
| Sustained Response | ~1 Year | 89% (8/9) | |
| SOC-Naïve | Improved or Remained Stable | 24 Weeks | 92% (11/12) |
| Sustained Response | ~1 Year | At least 71% (5/7) |
SOC: Standard of Care
Table 2: Efficacy of Standard of Care and Other Approved Treatments for CIDP
| Treatment | Study/Analysis | Patient Population | Efficacy Endpoint | Response Rate |
| Intravenous Immunoglobulin (IVIg) | PRIMA & PATH (Pooled) | IVIg pre-treated & naïve | INCAT Response | 71.9% |
| Corticosteroids (Pooled) | Retrospective Multicenter Study | Treatment-naïve | Overall Response | 60% |
| 5-Year Remission (in responders) | 55% | |||
| Vyvgart Hytrulo (efgartigimod) | ADHERE | Treatment-naïve or on SOC | Evidence of Clinical Improvement | 69% |
| Relapse Reduction vs. Placebo | 61% |
Comparative Safety Profiles
Table 3: Safety Overview of Riliprubart and Alternatives
| Treatment | Common Adverse Events | Serious Adverse Events |
| Riliprubart | Headache, nasopharyngitis, COVID-19. | Two deaths were reported in patients with significant medical comorbidities. |
| Intravenous Immunoglobulin (IVIg) | Headache, fever, chills, fatigue. | Rare but serious events include renal insufficiency, aseptic meningitis, and thrombosis. |
| Corticosteroids | Weight gain, hypertension, diabetes, osteoporosis, mood changes. | Adverse events leading to treatment change occurred in 8% of patients in one study. |
| Vyvgart Hytrulo (efgartigimod) | Respiratory tract infections, headaches, urinary tract infections, injection site reactions. | Hypersensitivity reactions (rash, swelling, shortness of breath) have been observed. |
Experimental Protocols
Preclinical Evaluation: Experimental Autoimmune Neuritis (EAN) Model
A standard approach to evaluate the preclinical efficacy of a therapeutic candidate for CIDP is the Experimental Autoimmune Neuritis (EAN) model in rats.
Objective: To assess the ability of a test compound to prevent or treat the clinical and pathological signs of EAN.
Materials:
-
Lewis rats
-
Neuritogenic peptide (e.g., P2 peptide 53-78)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Test compound (e.g., Riliprubart) and vehicle control
-
Anesthetics
-
Equipment for clinical scoring, electrophysiology, and histology
Procedure:
-
Induction of EAN:
-
Emulsify the neuritogenic peptide in CFA.
-
Anesthetize the rats and inject the emulsion subcutaneously at the base of the tail.
-
-
Treatment Administration:
-
Randomize animals into treatment and control groups.
-
Administer the test compound or vehicle according to the desired prophylactic or therapeutic regimen (e.g., daily intraperitoneal injections starting from day 5 post-immunization).
-
-
Clinical Assessment:
-
Monitor animals daily for clinical signs of EAN (e.g., limp tail, ataxia, paralysis) using a standardized scoring system.
-
Record body weight daily.
-
-
Endpoint Analysis:
-
At the peak of the disease or a pre-determined endpoint, perform electrophysiological measurements of nerve conduction velocity.
-
Euthanize animals and collect sciatic nerves and spinal roots for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
-
Conduct immunohistochemistry to identify immune cell infiltrates.
-
Clinical Trial Design: Phase 3 Studies of Riliprubart
Riliprubart is currently being evaluated in Phase 3 clinical trials, MOBILIZE (NCT06290128) and VITALIZE (NCT06290141).
Objective: To evaluate the efficacy and safety of Riliprubart in adults with CIDP.
Study Design:
-
MOBILIZE: A study in patients with CIDP who are refractory to standard of care.
-
VITALIZE: A study comparing Riliprubart to IVIg in patients on IVIg maintenance therapy.
Key Parameters:
-
Patient Population: Adults with a confirmed diagnosis of CIDP.
-
Intervention: Riliprubart administered intravenously or subcutaneously.
-
Comparator: Placebo or active comparator (IVIg).
-
Primary Endpoint: Change in the Inflammatory Neuropathy Cause and Treatment (INCAT) disability score.
-
Secondary Endpoints: May include measures of grip strength, quality of life, and biomarkers such as neurofilament light chain (NfL) levels.
-
Duration: The studies are designed to last up to 109 weeks.
Conclusion
Riliprubart, with its targeted mechanism of action on the classical complement pathway, demonstrates promising efficacy and a manageable safety profile in Phase 2 clinical trials for CIDP. The ongoing Phase 3 studies will provide more definitive data on its therapeutic potential compared to placebo and the current standard of care. For researchers, the continued investigation of complement inhibition represents a significant avenue for the development of novel treatments for CIDP and other autoimmune neurological disorders. While preclinical data for Riliprubart is not yet publicly available, the established EAN model provides a robust framework for evaluating similar therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Media Update: Riliprubart one-year results from phase 2 study underpin the potential as a first-in-class treatment in chronic inflammatory demyelinating polyneuropathy [sanofi.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Riliprubart Phase II Results | AAN 2024 [delveinsight.com]
Safety Operating Guide
Safe Disposal of Rilapine: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Rilapine, a compound intended for laboratory use. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS: 79781-95-6), this document outlines a cautious approach based on best practices for handling novel or uncharacterized research chemicals, drawing parallels from similar compounds where data is available.
Pre-Disposal Hazard Assessment
Given the lack of specific hazard data for this compound, it must be treated as a hazardous substance. The first step in its disposal is a thorough risk assessment. This involves reviewing all available information about the compound and assuming it may possess hazardous characteristics until proven otherwise.
Experimental Protocol for Waste Characterization:
While comprehensive analysis of waste streams is not always feasible, researchers should consider the following based on the processes in which this compound was used:
-
Solubility: Determine if the waste is aqueous or contains organic solvents.
-
Reactivity: Note any known reactions or incompatibilities from the experimental protocol. For instance, this compound should not be mixed with strong oxidizing agents, metals (except stainless steel and chrome), bleach, acids, or bases[1].
-
Contamination: Identify any other hazardous materials that may be present in the this compound waste, such as other chemicals or biological agents.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Procedure:
-
Designated Waste Containers: Use separate, clearly labeled, and chemically resistant containers for different types of this compound waste:
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) like gloves and lab coats, and any contaminated labware (e.g., weigh boats, centrifuge tubes).
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsing solvents.
-
Sharps Waste: Any contaminated needles, syringes, or broken glass. These must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the waste type (solid, liquid, sharps).
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
Disposal Procedures for this compound Waste
The disposal of this compound must be handled by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
Operational Plan for Disposal:
-
Container Management:
-
Ensure waste containers are kept tightly closed except when adding waste.
-
Do not overfill containers; leave adequate headspace to prevent spills.
-
-
Scheduling a Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents.
-
-
Documentation:
-
Maintain a log of the accumulated this compound waste, including the quantities and dates of accumulation.
-
Retain all paperwork provided by the hazardous waste contractor as proof of proper disposal.
-
Emergency Procedures for this compound Spills
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For liquid spills, use an absorbent material like sand or earth to dam the spill[1].
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
-
-
Reporting: Report the spill to your EHS office.
Hazard Profile of Structurally Similar Compounds
To underscore the importance of treating this compound as hazardous, the table below summarizes the known hazards of similar compounds, Rilpivirine and Nevirapine. This data is for illustrative purposes and reinforces the need for a cautious approach.
| Hazard Category | Rilpivirine[2] | Nevirapine | General Considerations for this compound |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Harmful if swallowed. | Assume harmful by all routes of exposure. |
| Eye Irritation | Causes serious eye irritation. | No irritant effect reported. | Assume potential for eye irritation; wear safety goggles. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Harmful to aquatic life with long-lasting effects. | Do not dispose of down the drain to prevent environmental contamination. |
| Disposal | Dispose of as hazardous waste. | Dispose of as hazardous waste. | Must be disposed of as hazardous waste through a licensed contractor. |
Mandatory Visualizations
Logical Workflow for this compound Disposal Decision-Making
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
This guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific waste disposal policies and your EHS office for further guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
